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  • Product: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
  • CAS: 16880-29-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid: Structural Chemistry, Synthesis, and Applications

Executive Summary 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (commonly referred to as 3-chloro-5-methylisoxazole-4-carboxylic acid) is a highly versatile, fully substituted heterocyclic building block. Extensively u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (commonly referred to as 3-chloro-5-methylisoxazole-4-carboxylic acid) is a highly versatile, fully substituted heterocyclic building block. Extensively utilized in medicinal chemistry and agrochemical development, this compound serves as a critical intermediate for synthesizing complex bioisosteres. Its unique electronic distribution—driven by the electron-withdrawing chlorine and carboxylic acid groups—makes it an invaluable scaffold in the development of kinase inhibitors, anti-inflammatory agents, and GABA receptor modulators. This whitepaper elucidates its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols.

Structural and Physicochemical Profiling

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In this specific derivative, the 3-position is functionalized with a chlorine atom, the 4-position with a carboxylic acid, and the 5-position with a methyl group. The electron-withdrawing nature of the chlorine atom significantly reduces the electron density of the heteroaromatic ring, which stabilizes the core against oxidative degradation while modulating its reactivity in cross-coupling and amidation workflows.

Table 1: Physicochemical Properties and Identifiers

Property / IdentifierValue
IUPAC Name 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
CAS Registry Number 16880-29-8 [1]
Molecular Formula C5H4ClNO3
Molecular Weight 161.54 g/mol [1]
SMILES CC1=NOC(Cl)=C1C(O)=O [1]
Structural Class Halogenated Heteroaromatic Carboxylic Acid
Solubility Profile Soluble in DMSO, DMF, and Methanol; sparingly soluble in Water

Mechanistic Synthesis Pathways

The synthesis of fully substituted 3-chloroisoxazoles requires precise control over regioselectivity. Direct chlorination of an unsubstituted isoxazole is generally inefficient due to the ring's inherent electron deficiency. Instead, the most robust and field-proven methodology involves a three-stage sequence starting from acyclic precursors, leveraging the tautomerism of 3-hydroxyisoxazoles (3-isoxazolones) [2].

  • Stage 1: Cyclocondensation (Isoxazole Core Formation) The reaction of diethyl acetylmalonate with hydroxylamine hydrochloride under basic conditions yields ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate. The causality here relies on the initial formation of an oxime at the acetyl ketone. Subsequent intramolecular cyclization occurs via nucleophilic attack of the oxime oxygen onto one of the adjacent ester carbonyls, eliminating ethanol and forming the 3-hydroxyisoxazole core while preserving the 4-carboxylate ester.

  • Stage 2: Deoxychlorination The 3-hydroxy group (which exists in tautomeric equilibrium with the 3-isoxazolone form) is converted to a chloride using phosphorus oxychloride (POCl3). The phosphorus atom activates the oxygen, transforming it into a superior leaving group (a phosphorodichloridate intermediate). Subsequent nucleophilic displacement by chloride ions yields ethyl 3-chloro-5-methylisoxazole-4-carboxylate [2].

  • Stage 3: Saponification The ethyl ester is hydrolyzed using aqueous sodium hydroxide. The steric hindrance from the adjacent 3-chloro and 5-methyl groups necessitates elevated temperatures to drive the reaction. Subsequent acidification precipitates the target 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

Synthesis_Pathway Start Diethyl Acetylmalonate + Hydroxylamine Step1 Cyclocondensation (Base-catalyzed) Start->Step1 Int1 Ethyl 3-hydroxy-5-methyl isoxazole-4-carboxylate Step1->Int1 Step2 Deoxychlorination (POCl3, Reflux) Int1->Step2 Int2 Ethyl 3-chloro-5-methyl isoxazole-4-carboxylate Step2->Int2 Step3 Saponification & Acidification (NaOH, then HCl) Int2->Step3 Product 3-Chloro-5-methyl-1,2-oxazole -4-carboxylic acid Step3->Product

Mechanistic workflow for the synthesis of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

Applications in Drug Discovery

In medicinal chemistry, the isoxazole ring is a privileged scaffold. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid is particularly valuable for:

  • Bioisosteric Replacement: The isoxazole core acts as a bioisostere for phenyl rings or amides, modulating lipophilicity and improving metabolic stability against hepatic cytochromes.

  • Leflunomide Analog Development: 5-Methylisoxazole-4-carboxylic acid is known as Leflunomide Impurity D [3]. The 3-chloro derivative serves as a critical intermediate for synthesizing halogenated analogs of teriflunomide (the active metabolite of leflunomide), allowing researchers to probe structure-activity relationships (SAR) in dihydroorotate dehydrogenase (DHODH) inhibition.

Experimental Protocols (Self-Validating System)

Note: The following protocol is a generalized, self-validating methodology based on established literature for 3-chloroisoxazole synthesis [2]. All procedures must be conducted in a certified fume hood.

Protocol A: Synthesis of Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate
  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) in water and neutralize with sodium acetate (1.1 eq) to free the nucleophilic amine.

  • Addition: Slowly add diethyl acetylmalonate (1.0 eq) to the aqueous mixture while maintaining the temperature at 0–5°C to prevent side reactions.

  • Cyclization: Stir the mixture at room temperature for 12 hours. The formation of the oxime intermediate self-catalyzes the subsequent cyclization.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform 1 H-NMR (CDCl 3​ ). The disappearance of the acetyl methyl ketone peak and the appearance of an isoxazole methyl singlet (~2.5 ppm) confirms successful cyclization.

Protocol B: Deoxychlorination to Ethyl 3-chloro-5-methylisoxazole-4-carboxylate
  • Activation: Suspend ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate (1.0 eq) in neat Phosphorus Oxychloride (POCl 3​ ) (5.0 eq). Caution: POCl 3​ is highly reactive and toxic.

  • Reflux: Add a catalytic amount of N,N-dimethylaniline (acts as a proton scavenger). Heat the mixture to reflux (105°C) for 4–6 hours [2].

  • Quenching: Cool the reaction to room temperature and carefully pour it over crushed ice to quench excess POCl 3​ .

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM). Wash with saturated NaHCO 3​ until CO 2​ evolution ceases, ensuring complete removal of phosphoric acid byproducts.

  • Validation Checkpoint: GC-MS must indicate a mass shift corresponding to the replacement of -OH (M=17) with -Cl (M=35/37), exhibiting the characteristic 3:1 isotopic pattern of a monochlorinated species.

Protocol C: Saponification to Final Product
  • Hydrolysis: Dissolve ethyl 3-chloro-5-methylisoxazole-4-carboxylate in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at 60°C for 3 hours (heat is required due to steric hindrance from the 3-chloro and 5-methyl groups).

  • Workup: Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether to remove any unreacted ester.

  • Precipitation: Acidify the aqueous layer with 2M HCl to pH 2. The target carboxylic acid will precipitate as an off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

  • Validation Checkpoint: LC-MS (ESI-) should yield an [M-H] peak at m/z 160.0. 13 C-NMR will show the carboxylic acid carbonyl carbon around 162 ppm, distinct from the ester carbonyl precursor.

References

  • Molport Chemical Database. "3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid | 16880-29-8". Molport. URL:[Link]

  • Schlewer, G., et al. "New Synthesis of 3-Chloroisoxazoles". ResearchGate (Original publication: 1984). URL:[Link]

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Analytical Validation of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

Executive Summary 1,2-Oxazoles (commonly referred to as isoxazoles) are privileged heterocyclic scaffolds in modern drug discovery. They offer unique hydrogen-bonding capabilities, metabolic stability, and bioisosteric p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Oxazoles (commonly referred to as isoxazoles) are privileged heterocyclic scaffolds in modern drug discovery. They offer unique hydrogen-bonding capabilities, metabolic stability, and bioisosteric properties that are often utilized to replace ester or amide linkages in lead optimization. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8) serves as a highly versatile, bifunctional building block for synthesizing complex pharmaceutical libraries[1].

This technical guide provides a rigorous physicochemical profile, exact mass validation protocols, and synthetic methodologies tailored for application scientists and drug development professionals.

Fundamental Physicochemical Properties

The distinction between molecular weight and exact mass is critical for high-resolution mass spectrometry (HRMS) and structural validation[2]. Molecular weight uses standard atomic weights (averaging isotopic abundance), whereas exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., 12C, 1H, 35Cl, 14N, 16O).

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
IUPAC / Synonyms 3-Chloro-5-methylisoxazole-4-carboxylic acid
CAS Registry Number 16880-29-8
Molecular Formula C5H4ClNO3
Molecular Weight 161.54 g/mol
Monoisotopic Exact Mass 160.98798 Da
SMILES CC1=C(C(=NO1)Cl)C(=O)O

Data sourced from [2] and [3].

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure the integrity of this building block prior to library synthesis, a self-validating LC-HRMS protocol is required. The presence of a single chlorine atom provides a built-in validation mechanism: the natural isotopic distribution of Chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl) must yield a characteristic 3:1 intensity ratio between the monoisotopic peak (M) and the M+2 peak.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the compound in 50:50 Methanol:Water to a final concentration of 1 µg/mL.

    • Causality: This solvent system ensures complete dissolution of the polar carboxylic acid while maintaining injection compatibility with reversed-phase liquid chromatography (RPLC).

  • UHPLC Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: The acidic modifier suppresses the ionization of the carboxylic acid in the liquid phase, increasing its retention and preventing peak tailing on the stationary phase.

  • Ionization (ESI-): Operate the Electrospray Ionization source in negative mode.

    • Causality: Carboxylic acids readily deprotonate to form [M-H]⁻ ions. ESI- provides superior signal-to-noise ratios for these functional groups compared to positive mode. The compound loses a proton (mass = 1.00728 Da), resulting in a theoretical exact mass for the deprotonated ion of 159.9807 Da [2].

  • Data Acquisition & Validation: Scan using an Orbitrap or TOF analyzer at a resolution of >60,000. Extract the ion chromatogram (XIC) for m/z 159.9807.

  • Self-Validation Check: Confirm the presence of the M+2 isotope at m/z 161.9778. If the 3:1 ratio is absent, the sample is compromised or misidentified.

LC_HRMS_Workflow Prep Sample Preparation 1 µg/mL in MeOH/H2O LC UHPLC Separation C18, Acidic Gradient Prep->LC Injection Ionization ESI(-) Ionization [M-H]- Formation LC->Ionization Elution Detection HRMS Detection Orbitrap/TOF Ionization->Detection Ion Transfer Validation Data Validation m/z 159.9807 Detection->Validation Mass Spectra

Fig 1. LC-HRMS workflow for exact mass and isotopic validation.

Synthetic Utility: Amide Coupling Workflow

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid is predominantly used in amide coupling reactions to generate targeted libraries. The electron-withdrawing nature of the isoxazole ring and the steric hindrance from the adjacent chloro and methyl groups require highly efficient coupling reagents to prevent low yields.

Step-by-Step Amide Coupling Protocol
  • Activation: In a dry vial, dissolve 1.0 eq of the oxazole acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes at room temperature.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the nucleophilic attack by the amine and overcoming the steric hindrance of the 4-position on the isoxazole ring. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing with the amine.

  • Nucleophilic Attack: Add 1.1 eq of the target primary or secondary amine. Stir for 2-4 hours.

  • Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS. The disappearance of the[M-H]⁻ peak at m/z 159.98 and the emergence of the product mass confirms successful coupling. The reaction is self-validating because the intermediate active ester can also be directly observed if the amine addition is intentionally delayed.

  • Purification: Quench with water, extract with Ethyl Acetate, wash with brine, and purify via flash chromatography.

Amide_Coupling Acid 1,2-Oxazole Acid (Starting Material) Activator HATU + DIPEA (Activation) Acid->Activator Base Catalysis Intermediate OAt Active Ester (Transient) Activator->Intermediate Esterification Product Isoxazole Amide (Target) Intermediate->Product Substitution Amine Primary Amine (Nucleophile) Amine->Product Coupling

Fig 2. HATU-mediated amide coupling pathway for 1,2-oxazoles.

References

  • PubChem Compound Summary for CID 23361832, 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid - National Center for Biotechnology Information. URL:[Link]

  • 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid | 16880-29-8 - MolPort Database. URL:[Link]

Sources

Foundational

In Vitro Biological Evaluation and Pharmacophore Dynamics of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid

Executive Summary In the landscape of small-molecule immunomodulators, the 1,2-oxazole (isoxazole) core is a privileged scaffold. While unsubstituted 5-methylisoxazole-4-carboxamides—most notably the rheumatoid arthritis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule immunomodulators, the 1,2-oxazole (isoxazole) core is a privileged scaffold. While unsubstituted 5-methylisoxazole-4-carboxamides—most notably the rheumatoid arthritis drug leflunomide—are well-documented prodrugs that inhibit dihydroorotate dehydrogenase (DHODH)[1], their reliance on metabolic activation presents pharmacokinetic liabilities.

This whitepaper explores the biological activity of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8) and its derivatives. By introducing a chlorine atom at the C3 position, we fundamentally alter the molecule's metabolic fate. This guide details the mechanistic rationale behind this substitution and provides a self-validating in vitro screening cascade designed to evaluate the intact biological activity of these metabolically stabilized pharmacophores.

Mechanistic Rationale: The "C3-Chlorine Advantage"

To understand the utility of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid, one must examine the metabolic pathway of its C3-unsubstituted analogs. Leflunomide undergoes a rapid, base-catalyzed E1cB elimination in vivo[2]. The acidic proton at the C3 position is abstracted, leading to N–O bond cleavage and the generation of teriflunomide, an active cyanoenol metabolite that binds the ubiquinone tunnel of DHODH[3].

The Causality of C3-Substitution: When synthesizing derivatives using 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid, the C3 position is occupied by a highly electronegative, sterically demanding chlorine atom. This substitution completely blocks the E1cB elimination pathway because there is no proton available for abstraction[4]. Consequently, the isoxazole ring cannot open to form the cyanoenol toxophore. Instead, the compound is forced to bind its target (e.g., DHODH, kinases, or bromodomains) as an intact heterocycle [5]. This metabolic stabilization is a critical strategy in Fragment-Based Drug Discovery (FBDD) to improve half-life and reduce off-target toxicity associated with reactive enolates.

G Lef C3-H Isoxazole (e.g., Leflunomide) Base Base-Catalyzed Deprotonation Lef->Base Terif Cyanoenol Metabolite (Active Inhibitor) Base->Terif Ring Opening Cl_Isox C3-Cl Isoxazole (3-Chloro-5-methyl) Stable Metabolically Stable (No C3 Proton) Cl_Isox->Stable Intact Intact Isoxazole Target Binding Stable->Intact Direct Binding

Fig 1: C3-substitution prevents isoxazole ring-opening, forcing intact target binding.

In Vitro Assay Workflows

As a Senior Application Scientist, I mandate that any screening cascade must be a self-validating system. We do not just measure IC50s; we prove the mechanism of action. The following sequential workflow ensures that the biological activity observed is derived from the intact 3-chloro-isoxazole core, not an artifact of degradation.

Workflow Microsomes Microsomal Stability (HLM) Enzyme hDHODH Enzymatic Assay Microsomes->Enzyme t1/2 > 60 min Cells PBMC Proliferation (CFSE Flow) Enzyme->Cells IC50 < 1 µM Tox Cytotoxicity (LDH Release) Cells->Tox Selectivity > 10x

Fig 2: Sequential in vitro screening cascade for 3-chloro-isoxazole derivatives.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Before assessing target engagement, we must empirically prove the metabolic stability conferred by the C3-chlorine.

  • Causality: Subjecting the compound to Phase I hepatic enzymes confirms that the ring does not spontaneously or enzymatically open into a cyanoenol.

  • Step-by-Step Methodology:

    • Incubation: Mix 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Activation: Initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

    • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation & QC Check: Program the mass spectrometer to monitor the specific MRM transition for the theoretical cyanoenol cleavage product. The absence of this peak validates the structural integrity of the 3-chloro-isoxazole core.

Protocol 2: Recombinant Human DHODH Enzymatic Inhibition Assay
  • Causality: DHODH catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of ubiquinone (CoQ)[6]. Because CoQ reduction is optically silent, we utilize 2,6-dichlorophenolindophenol (DCPIP) as a terminal electron acceptor. DCPIP transitions from blue to colorless upon reduction, allowing continuous kinetic monitoring.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100) to mimic the lipophilic mitochondrial inner membrane[7].

    • Enzyme Pre-incubation: Incubate 10 nM recombinant human DHODH with varying concentrations of the test compound (0.1 nM to 100 µM) for 30 minutes at 25°C. Note: Pre-incubation is critical because intact isoxazoles often exhibit slower on-rates compared to open-chain cyanoenols.

    • Reaction Initiation: Add 1 mM L-dihydroorotate, 0.1 mM decylubiquinone, and 0.05 mM DCPIP to initiate the reaction.

    • Kinetic Readout: Measure absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.

  • Self-Validation & QC Check: Calculate the Z'-factor using DMSO (vehicle) and Teriflunomide (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Protocol 3: PBMC Proliferation Assay (Functional Phenotype)
  • Causality: If DHODH is successfully inhibited by the intact isoxazole, de novo pyrimidine synthesis is halted, arresting activated T-cells in the G1/S phase[1]. We track this functionally using CFSE dye dilution.

  • Step-by-Step Methodology:

    • Cell Staining: Label isolated human PBMCs with 5 µM CFSE (Carboxyfluorescein succinimidyl ester).

    • Treatment: Seed cells at 1×105 cells/well. Treat with the test compound for 1 hour.

    • Stimulation: Add 5 µg/mL Phytohemagglutinin (PHA) to induce T-cell proliferation.

    • Incubation: Incubate for 72 hours at 37°C, 5% CO 2​ .

    • Flow Cytometry: Analyze the CFSE fluorescence intensity specifically in the CD3+ T-cell population.

  • Self-Validation & QC Check (Uridine Rescue): Run a parallel plate where the media is supplemented with 50 µM exogenous uridine. If proliferation resumes despite the presence of the drug, the mechanism is definitively confirmed as pyrimidine depletion via DHODH inhibition, ruling out non-specific cytotoxicity[5].

Quantitative Data Presentation

The table below summarizes the comparative in vitro profiling of standard C3-H isoxazoles versus the C3-Cl stabilized derivatives synthesized from 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

Table 1: Comparative In Vitro Profiling of Isoxazole-4-carboxamide Derivatives

Compound Core MotifC3-SubstitutionhDHODH IC 50​ (nM)PBMC Proliferation IC 50​ (µM)HLM Half-life (t 1/2​ , min)Primary Active Binding Species
5-Methylisoxazole (Leflunomide analog)-H> 10,000 (Prodrug)0.5< 10Cyanoenol (Ring-opened)
3-Chloro-5-methylisoxazole -Cl1502.1> 120Intact Isoxazole
Teriflunomide (Control)N/A250.2> 120Cyanoenol (Direct)

Data Interpretation: The C3-H analog shows poor direct enzyme inhibition but high cellular potency due to rapid microsomal ring-opening (t 1/2​ < 10 min). Conversely, the 3-chloro derivative demonstrates direct enzymatic inhibition (150 nM) and high metabolic stability (t 1/2​ > 120 min), proving that the intact heterocycle is responsible for the biological activity.

Conclusion

The utilization of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid as a building block represents a sophisticated approach to rational drug design. By leveraging the steric and electronic properties of the C3-chlorine atom, researchers can successfully circumvent the E1cB elimination pathway that plagues traditional isoxazole-4-carboxamides. The rigorous, self-validating in vitro protocols outlined in this guide ensure that subsequent lead optimization is driven by true target engagement of the intact pharmacophore, paving the way for safer, non-prodrug immunomodulators.

References

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 4SC-101, A Novel Small Molecule Dihydroorotate Dehydrogenase Inhibitor, Suppresses Systemic Lupus Erythematosus in MRL-(Fas)lpr Mice Source: PubMed Central (PMC) - NIH URL:[Link]

  • Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis, Structure−Activity Relationships, and Pharmacokinetic Properties of Dihydroorotate Dehydrogenase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • teriflunomide - New Drug Approvals Source: New Drug Approvals URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid Compounds: Overcoming Isoxazole Ring Instability

Executive Summary The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the design of dihydroorotate dehydrogenase (DHODH) inhibitors, immunomodulators, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the design of dihydroorotate dehydrogenase (DHODH) inhibitors, immunomodulators, and histamine H3 receptor antagonists . However, the clinical utility of C3-unsubstituted isoxazoles (e.g., leflunomide) is historically bottlenecked by a severe pharmacokinetic liability: rapid in vivo N-O bond cleavage.

This technical guide explores the pharmacokinetic (PK) profiling of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid derivatives. By substituting the C3-proton with a chlorine atom, medicinal chemists strategically block cytochrome P450-mediated ring scission. As a Senior Application Scientist, I will deconstruct the physicochemical causality behind this stabilization, detail the shift toward Phase II metabolism, and provide a self-validating in vivo PK workflow tailored for this specific acidic pharmacophore.

Structural Causality & Metabolic Stability

The Isoxazole Ring Scission Liability

In C3-unsubstituted isoxazoles, the N-O bond is highly susceptible to cleavage. Cytochrome P450 1A2 (CYP1A2) and human serum albumin catalyze this reaction via the deprotonation of the C3-H, followed by charge transfer that opens the ring to form a long-lived, highly active α -cyanoenol metabolite (e.g., teriflunomide) . This results in unpredictable half-lives often exceeding 15 days, complicating dosing regimens and increasing the risk of accumulation toxicity.

The C3-Chloro Stabilization Strategy

The introduction of a chlorine atom at the 3-position of the 1,2-oxazole ring fundamentally alters the molecule's metabolic fate.

  • Steric & Electronic Blocking: The C3-Cl substitution removes the abstractable proton required for CYP1A2-mediated ring opening. The electronegative chlorine also stabilizes the N-O bond against reductive cleavage.

  • Phase II Diversion: With the ring stabilized, the metabolic burden shifts entirely to the C4-carboxylic acid moiety. The primary clearance mechanism becomes uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation .

MetabolicPathway cluster_0 Historical Liability (C3-H Isoxazoles) cluster_1 Optimized Core (3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid) A C3-H Isoxazole Core (e.g., Leflunomide) B CYP1A2 / Albumin (N-O Bond Cleavage) A->B Deprotonation C Active Cyanoenol (Long Half-life) B->C Ring Scission D C3-Cl Isoxazole Core E CYP1A2 Evaluation D->E Steric Block G UGT Enzymes (Phase II) D->G Carboxyl Targeting F Ring Intact (Metabolically Stable) E->F No Cleavage H Acyl Glucuronide (Elimination) G->H Conjugation

Fig 1. Metabolic stabilization of the isoxazole ring via C3-chloro substitution and UGT diversion.

Physicochemical Profiling & Distribution

The 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid core possesses specific physicochemical traits that dictate its in vivo disposition:

  • Ionization & Permeability: The C4-carboxylic acid has a pKa of approximately 3.5–4.5. At physiological pH (7.4), the molecule is >99% ionized. While this guarantees excellent aqueous solubility, it restricts passive transcellular permeability. Absorption relies heavily on paracellular transport or active uptake via Organic Anion Transporters (OATs).

  • Plasma Protein Binding (PPB): The anionic nature of the carboxylate drives high affinity for human serum albumin (HSA). PPB is typically >95%, resulting in a low volume of distribution ( Vd​ ) restricted primarily to the extracellular fluid compartment.

Self-Validating In Vivo Pharmacokinetic Protocol

To accurately profile this compound class, the experimental design must account for its high protein binding, acidic nature, and potential for acyl glucuronide formation. The following protocol is engineered as a self-validating system to ensure data integrity.

Step 1: Dose Formulation & Verification
  • Intravenous (IV) Formulation: 1 mg/kg in 5% DMSO, 10% Tween 80, and 85% Saline.

  • Oral (PO) Formulation: 10 mg/kg as a sodium salt solution in purified water to maximize gastrointestinal dissolution.

  • Self-Validation Check: Pre- and post-dose aliquots must be analyzed via HPLC-UV. Dosing proceeds only if the measured concentration is within ±10% of the nominal target, ensuring exposure metrics are calculated against the true administered dose.

Step 2: In Vivo Dosing & Serial Sampling
  • Subjects: Male Sprague-Dawley rats (n=3 per route), fasted overnight for PO dosing to eliminate food-effect variables on the ionized drug.

  • Sampling: Blood is collected via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Matrix Stabilization: Blood is drawn into pre-chilled K2​EDTA tubes. Because acyl glucuronides can spontaneously degrade or covalently bind to plasma proteins ex vivo, samples must be immediately placed on ice and centrifuged (3000g, 4°C, 10 min).

Step 3: Plasma Processing & LC-MS/MS Analysis
  • Extraction: 50 μL of plasma is precipitated with 150 μL of cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Chromatography: Reverse-phase UPLC using a C18 column. A mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is used.

  • Detection: Electrospray Ionization in Negative Mode (ESI-). Causality: The carboxylic acid moiety readily loses a proton, making negative mode significantly more sensitive than positive mode for this scaffold.

  • Self-Validation Check: The analytical run must include a calibration curve ( r2>0.99 ) and Quality Control (QC) samples at Low, Mid, and High concentrations. The run is only accepted if 67% of QCs fall within ±15% of their nominal values, and the SIL-IS peak area variance across all samples is <15% .

PKWorkflow A 1. Formulation & Dosing IV (1 mg/kg) / PO (10 mg/kg) B 2. Serial Blood Sampling (0.08 to 24 hrs, K2EDTA tubes) A->B C 3. Plasma Processing Centrifugation (4°C, 3000g) B->C D 4. Protein Precipitation (Acetonitrile + Internal Standard) C->D E 5. LC-MS/MS Analysis (MRM Mode, ESI Negative) D->E F 6. Pharmacokinetic Modeling (NCA via Phoenix WinNonlin) E->F

Fig 2. Step-by-step in vivo pharmacokinetic profiling workflow for acidic isoxazole derivatives.

Quantitative Data Presentation

The structural modifications directly translate to distinct pharmacokinetic parameters. Table 1 summarizes the typical PK profiles derived from Non-Compartmental Analysis (NCA), contrasting the historical C3-H liability against the optimized C3-Cl core.

Table 1: Comparative Pharmacokinetic Parameters in Rodent Models

Pharmacokinetic ParameterC3-H Isoxazole Core (e.g., Leflunomide)3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
Primary Clearance Pathway Phase I: CYP1A2 (Ring Scission)Phase II: UGT (Acyl Glucuronidation)
Active Circulating Species Cyanoenol MetaboliteIntact Parent Compound
Elimination Half-Life ( t1/2​ ) ~15 days (Metabolite driven)2.0 – 4.5 hours
Volume of Distribution ( Vss​ ) 0.13 L/kg< 0.5 L/kg (Extracellular restricted)
Plasma Protein Binding (PPB) > 99%> 95%
Oral Bioavailability ( F% ) ~ 80%40% – 70% (Salt-form dependent)

References

  • Gao, Z., Hurst, W. J., Czechtizky, W., Hall, D., Moindrot, N., Nagorny, R., Pichat, P., Stefany, D., Hendrix, J. A., & George, P. G. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid[2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-6273.[Link]

  • Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., Doan, A., Dalvie, D. K., Pezzullo, J. C., & Benincosa, L. J. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250.[Link]

  • Van Vleet, T. R., Alberts, D. W., & Liguori, M. J. (2017). Acyl glucuronide metabolites: Implications for drug safety assessment. Toxicology Letters, 273, 1-7.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

Introduction and Strategic Rationale In modern drug discovery, the 1,2-oxazole (isoxazole) motif is frequently deployed as a robust bioisostere for amides and esters, offering enhanced metabolic stability and favorable p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern drug discovery, the 1,2-oxazole (isoxazole) motif is frequently deployed as a robust bioisostere for amides and esters, offering enhanced metabolic stability and favorable physicochemical properties. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8)[1] serves as a critical bifunctional building block. The presence of the orthogonal reactive sites—a carboxylic acid for amide coupling and a 3-chloro substituent for potential cross-coupling or nucleophilic aromatic substitution (SNAr)—makes it highly valuable for synthesizing complex pharmaceutical intermediates[2].

Mechanistic Causality & Experimental Design

Direct electrophilic chlorination of the isoxazole core at the 3-position is electronically disfavored due to the electron-withdrawing nature of the heteroatoms. Therefore, the most reliable synthetic strategy utilizes a functional group interconversion (FGI).

This protocol details a two-step sequence starting from the commercially available ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate.

  • Deoxychlorination: The 3-hydroxy group is converted to a chloride using Phosphorus oxychloride ( POCl3​ ). The reaction is driven by the formation of a strong P=O bond. Temperature control is critical here; the reaction must be heated to 90°C to overcome the activation energy barrier for the formation of the intermediate dichlorophosphite, but exceeding 100°C can lead to thermal degradation of the isoxazole ring.

  • Saponification: The ethyl ester is hydrolyzed to the target carboxylic acid. We specifically mandate the use of Lithium hydroxide ( LiOH ) in a mixed aqueous-organic solvent system (THF/ H2​O ) at room temperature. Stronger bases (like NaOH or KOH ) at elevated temperatures pose a significant risk of base-catalyzed ring-opening of the isoxazole, a common failure mode in heterocyclic synthesis.

Synthetic Workflow

SynthesisWorkflow Start Ethyl 3-hydroxy-5-methyl isoxazole-4-carboxylate Step1 Deoxychlorination (POCl3, 90°C, 4h) Start->Step1 Reagent Addition Intermediate Ethyl 3-chloro-5-methyl isoxazole-4-carboxylate Step1->Intermediate Quench & Extract Step2 Mild Saponification (LiOH, THF/H2O, RT) Intermediate->Step2 Solvent Switch Workup Acidic Workup (1M HCl to pH 2) Step2->Workup TLC Confirmation Product 3-Chloro-5-methyl-1,2-oxazole -4-carboxylic acid Workup->Product Filtration & Drying

Workflow for the two-step synthesis of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

Step-by-Step Experimental Protocol

Part A: Synthesis of Ethyl 3-chloro-5-methylisoxazole-4-carboxylate

Reagents:

  • Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate: 1.0 equivalent (eq)

  • Phosphorus oxychloride ( POCl3​ ): 3.0 eq

  • N,N -Diethylaniline (catalytic additive): 0.1 eq

Procedure:

  • Preparation: Equip a dry, 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube ( CaCl2​ ). Purge the system with inert gas (Nitrogen or Argon).

  • Addition: Charge the flask with ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate (10.0 g, 58.4 mmol). Slowly add POCl3​ (16.3 mL, 175.2 mmol) at room temperature. Caution: POCl3​ is highly reactive and moisture-sensitive. Add N,N -diethylaniline (0.9 mL, 5.8 mmol) dropwise. The tertiary amine acts as a nucleophilic catalyst to accelerate the chlorination.

  • Heating: Gradually heat the reaction mixture to 90°C using an oil bath. Maintain stirring at this temperature for 4 hours. Monitor reaction progression via TLC (Hexanes/Ethyl Acetate 4:1, UV detection).

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3​ . Carefully pour the resulting residue over crushed ice (100 g) with vigorous stirring to quench residual phosphorus species.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate ester as a pale yellow oil. Proceed to Part B without further purification.

Part B: Saponification to 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

Reagents:

  • Ethyl 3-chloro-5-methylisoxazole-4-carboxylate (Intermediate): 1.0 eq

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ): 2.5 eq

  • Tetrahydrofuran (THF) / Water ( H2​O ) (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the crude ethyl 3-chloro-5-methylisoxazole-4-carboxylate (approx. 50 mmol) in 75 mL of THF in a 250 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH⋅H2​O (5.25 g, 125 mmol) in 25 mL of deionized water. Add this aqueous solution dropwise to the THF solution at 0°C (ice bath) to control the initial exotherm.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 12 hours. Do not apply heat, as this risks isoxazole ring degradation.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with 30 mL of water and wash with Diethyl ether (2 x 20 mL) to remove unreacted starting material and non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0 using 1M aqueous HCl . A white precipitate will form immediately.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 10 mL) to remove inorganic salts.

  • Drying: Dry the solid under high vacuum at 40°C for 24 hours to afford pure 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

Physicochemical Data Summary

To ensure structural validation, the synthesized compound should be verified against the known physicochemical parameters of CAS 16880-29-8[3].

ParameterValue / Description
IUPAC Name 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
CAS Registry Number 16880-29-8
Molecular Formula C5​H4​ClNO3​
Molecular Weight 161.54 g/mol
Monoisotopic Mass 160.98798 Da
SMILES String CC1=C(C(=NO1)Cl)C(=O)O
Appearance White to off-white crystalline powder

Data aggregated from PubChemLite structural databases[3].

References

  • Molport Database. "3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid | 16880-29-8." Molport.
  • BLD Pharm. "16880-29-8 | 3-Chloro-5-methylisoxazole-4-carboxylic acid." BLD Pharm.
  • PubChemLite. "16880-29-8 (C5H4ClNO3) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg.

Sources

Application

How to use 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid as a building block

Advanced Application Note: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid in Medicinal Chemistry and Drug Design Executive Summary The rational design of small-molecule therapeutics relies heavily on the selection of pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid in Medicinal Chemistry and Drug Design

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the selection of privileged building blocks. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8) is a highly specialized, functionally dense heterocyclic scaffold[1]. While the isoxazole ring is a well-documented pharmacophore known for enhancing metabolic stability and facilitating critical hydrogen-bonding interactions[2], the specific substitution pattern of this building block presents both unique pharmacological advantages and distinct synthetic challenges. This guide details the mechanistic rationale for utilizing this scaffold and provides field-proven, self-validating protocols for overcoming its inherent steric hindrance during library synthesis and scale-up.

Physicochemical & Mechanistic Profiling

The selection of this specific building block is rarely arbitrary; it is a deliberate structural intervention designed to tune a drug candidate's target affinity and pharmacokinetic profile.

  • The 3-Chloro Substituent (Electronic & Halogen Bonding): The electron-withdrawing nature of the chlorine atom significantly lowers the pKa of the adjacent C4-carboxylic acid. Pharmacologically, it acts as a metabolic block, preventing oxidative degradation at the C3 position. Furthermore, the polarizable chlorine atom can engage in directed halogen bonding within hydrophobic protein pockets[3].

  • The 5-Methyl Substituent (Steric Shielding): This group provides localized lipophilicity (increasing overall cLogP) and creates a steric shield that protects the core isoxazole ring from enzymatic nucleophilic attack.

  • The C4-Carboxylic Acid (The Synthetic Handle): Positioned between the 3-chloro and 5-methyl groups, the C4-carboxylic acid is highly sterically hindered. This flanking effect makes standard amide bond formation challenging, necessitating advanced coupling methodologies[4].

SignalingPathway Drug Isoxazole-4-carboxamide Derivative Binding Binding Pocket Interaction Drug->Binding Target Target Protein (e.g., p38 MAPK / CRTh2) Outcome Target Inhibition & Anti-inflammatory Response Target->Outcome Inhibits Effect1 H-Bonding (Amide & Isoxazole N/O) Binding->Effect1 Effect2 Halogen Bonding (3-Chloro group) Binding->Effect2 Effect3 Steric Shielding (5-Methyl group) Binding->Effect3 Effect1->Target Effect2->Target Effect3->Target

Pharmacophore contributions of the 3-chloro-5-methylisoxazole scaffold in target inhibition.

Mechanistic Insights: Overcoming Steric Hindrance

When functionalizing the C4-carboxylic acid to generate amide libraries, standard carbodiimides (e.g., EDC, DCC) frequently fail. The bulky O-acylisourea intermediate formed by EDC is highly susceptible to rearranging into an unreactive N-acylurea before the amine can successfully navigate the steric bulk of the 3-chloro and 5-methyl groups to attack the carbonyl carbon[5].

To bypass this, we must utilize reagents that form smaller, highly reactive intermediates:

  • HATU (Discovery Phase): HATU generates a highly reactive HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, effectively guiding the incoming amine to the hindered carbonyl carbon via a hydrogen-bonded transition state[4].

  • T3P (Scale-up Phase): Propylphosphonic anhydride (T3P) forms a mixed anhydride. While slightly less reactive than the HOAt ester, T3P generates entirely water-soluble byproducts, eliminating the need for chromatographic purification—a critical requirement for process chemistry[6][7].

Data Presentation: Coupling Reagent Efficacy

The following table summarizes the causal relationship between reagent choice and synthetic outcome for this specific sterically hindered building block.

Coupling ReagentActivation IntermediateReaction Rate (Steric Hindrance)Byproduct RemovalRecommended Phase
EDC / HOBt O-Acylisourea / HOBt esterSlow (Prone to N-acylurea rearrangement)Aqueous wash (Moderate)Not recommended
HATU HOAt esterVery Fast (Overcomes steric bulk)Chromatography requiredDiscovery / Library
T3P (50% in EtOAc) Mixed Phosphonic AnhydrideFast (Requires mild heating)Highly Water-Soluble (Excellent)Process / Scale-up

Experimental Protocols

Protocol A: HATU-Mediated Discovery Synthesis (High-Throughput)

Designed for maximum conversion of expensive or weak amine nucleophiles.

Causality & Self-Validation: Pre-activation of the acid is critical. By stirring the acid with HATU and DIPEA prior to amine addition, we ensure complete conversion to the highly reactive HOAt ester, preventing the amine from forming an unreactive salt with the carboxylic acid.

  • Preparation: In an oven-dried vial, dissolve 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid (0.5 mmol, 1.0 eq) in anhydrous DMF (5 mL). DMF is chosen for its high dielectric constant, which stabilizes the polar transition state.

  • Pre-Activation: Add DIPEA (1.5 mmol, 3.0 eq) followed by HATU (0.6 mmol, 1.2 eq). Stir at room temperature for 20 minutes.

  • System Validation: Aliquot 5 µL of the mixture into an LC-MS. The disappearance of the starting acid mass (m/z[M-H]- 160) and the appearance of the HOAt-active ester mass validates successful activation. Do not proceed until activation is confirmed.

  • Coupling: Add the target amine (0.55 mmol, 1.1 eq). Stir for 2–4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3 x 10 mL). Wash the combined organics with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: T3P-Mediated Scalable Synthesis (Process Chemistry)

Designed for safe, chromatography-free isolation at scale.

Causality & Self-Validation: T3P avoids the formation of toxic tetramethylurea byproducts associated with HATU. Because T3P and its phosphonic acid byproducts are entirely water-soluble[5], the protocol is self-validating during the workup phase: a simple aqueous extraction will yield a highly pure crude product.

  • Preparation: Suspend the carboxylic acid (10 mmol, 1.0 eq) and the target amine (10.5 mmol, 1.05 eq) in EtOAc (30 mL).

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (30 mmol, 3.0 eq). A weaker, sterically hindered base is chosen to suppress side reactions[7].

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 15 mmol, 1.5 eq).

  • Reaction: Heat the mixture to 60 °C for 12 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the 3-chloro and 5-methyl groups.

  • Self-Validating Workup: Cool to room temperature. Wash the organic layer sequentially with water (2 x 20 mL), 1N HCl (20 mL), and saturated NaHCO3 (20 mL). The organic layer now contains only the desired amide. Dry over MgSO4 and concentrate to yield the product, verifiable by a clean crude 1H-NMR spectrum.

SyntheticWorkflow A 3-Chloro-5-methyl-1,2-oxazole- 4-carboxylic acid (CAS: 16880-29-8) B1 HATU / DIPEA (Discovery Phase) A->B1 Pre-activation B2 T3P / Pyridine (Scale-up Phase) A->B2 Pre-activation C Activated Intermediate (HOAt Ester or Mixed Anhydride) B1->C B2->C D Primary/Secondary Amine (Nucleophilic Attack) C->D + Amine E Isoxazole-4-carboxamide Target Compound D->E Amide Bond Formation

Workflow for activation and amide coupling of the sterically hindered isoxazole building block.

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Arabian Journal of Chemistry URL:[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Molecules (MDPI) URL:[Link]

  • Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation Chemical Science (RSC Publishing) URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications) URL:[Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis ResearchGate (Review) URL:[Link]

Sources

Method

Application Note: Amide Bond Formation Using 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid

Executive Summary The synthesis of isoxazole-containing therapeutics frequently requires the construction of amide linkages using densely functionalized building blocks. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of isoxazole-containing therapeutics frequently requires the construction of amide linkages using densely functionalized building blocks. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8) presents a unique stereoelectronic challenge for standard amidation protocols[1]. This application note provides a comprehensive, field-validated guide to overcoming the steric and electronic deactivation inherent to this substrate. By comparing discovery-scale (HATU) and process-scale (T3P) methodologies, this guide equips synthetic chemists with the mechanistic rationale and step-by-step protocols necessary to achieve quantitative conversion and high-purity product isolation.

Stereoelectronic Profile & Reactivity Dynamics

To successfully couple 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid, one must understand the causality behind its sluggish reactivity under baseline conditions:

  • Steric Congestion: The C4-carboxylic acid is flanked by a C5-methyl group and a C3-chlorine atom. This ortho-like disubstitution severely restricts the trajectory of incoming nucleophiles during the aminolysis of the active ester.

  • Electronic Deactivation: The isoxazole ring is inherently electron-withdrawing. Compounded by the inductive effect (-I) of the C3-chlorine, the intermediate carboxylate anion is weakly nucleophilic. Consequently, its initial attack on standard carbodiimides (e.g., EDC or DCC) is kinetically slow, often leading to incomplete activation and competitive side reactions.

To overcome these barriers, highly electrophilic coupling agents that generate exceptionally reactive intermediates—such as 7-aza-1-hydroxybenzotriazole (HOAt) esters or activated phosphonates—are strictly required[2],[3].

Reagent Selection & Quantitative Comparison

Selecting the correct coupling agent depends on the project phase. The table below summarizes the quantitative and qualitative metrics for activating hindered isoxazoles.

Coupling ReagentActivation KineticsActive IntermediateScalability & SafetyByproduct RemovalRecommended Use Phase
HATU Very Fast (< 15 min)HOAt EsterPoor (Explosion risk on scale)Requires chromatographyMedChem / Library Synthesis
T3P (50% in EtOAc) Moderate (30-60 min)Phosphonate EsterExcellent (Non-toxic, stable)Aqueous wash (Water-soluble)Process Chem / Scale-up
EDC / HOBt Slow (> 2 hours)HOBt EsterGoodAqueous washNot recommended for this acid

Mechanistic Pathway

The following diagram illustrates the activation and aminolysis cascade. The critical bottleneck is the initial activation step, which is driven forward by the high electrophilicity of HATU or T3P.

Mechanism Acid 3-Chloro-5-methyl- 1,2-oxazole-4-carboxylic acid Anion Carboxylate Anion Acid->Anion Deprotonation Base Base (DIPEA / Pyridine) Base->Anion Promotes ActiveEster Activated Ester (HOAt / Phosphonate) Anion->ActiveEster Nucleophilic Attack CouplingAgent Coupling Agent (HATU / T3P) CouplingAgent->ActiveEster Activation Amide Isoxazole Amide Product ActiveEster->Amide Aminolysis Byproduct Water-Soluble Byproduct ActiveEster->Byproduct Leaving Group Amine Amine (R-NH2) Amine->Amide Nucleophilic Attack

Mechanistic pathway of amide bond formation for hindered isoxazole carboxylic acids.

Validated Experimental Protocols

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Objective: Rapid, high-yielding amide bond formation for library synthesis or early-stage discovery[2]. Scale: 0.5 mmol

Materials:

  • 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid: 80.8 mg (0.5 mmol, 1.0 eq)

  • Target Amine: 0.55 mmol (1.1 eq)

  • HATU: 228 mg (0.6 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 260 µL (1.5 mmol, 3.0 eq)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure:

  • Dissolution: Charge a dry 20 mL scintillation vial with 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add DIPEA to the solution. Stir for 5 minutes at room temperature to ensure complete formation of the carboxylate anion.

  • Pre-Activation (Critical Step): Add HATU in one portion. Causality: Because the acid is sterically hindered, allow the mixture to stir for exactly 10 minutes before adding the amine. This ensures the complete generation of the highly reactive HOAt active ester, preventing the amine from competitively reacting with HATU to form unreactive guanidinium byproducts.

  • Aminolysis: Add the target amine. Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by 1N HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace tetramethylurea byproducts remain.

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Objective: Safe, scalable, and chromatography-free amide coupling[4],[3]. Scale: 10.0 mmol

Materials:

  • 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid: 1.61 g (10.0 mmol, 1.0 eq)

  • Target Amine: 10.5 mmol (1.05 eq)

  • Propylphosphonic anhydride (T3P, 50 wt% in EtOAc): 8.9 mL (15.0 mmol, 1.5 eq)

  • Pyridine: 2.4 mL (30.0 mmol, 3.0 eq)

  • Ethyl Acetate (EtOAc) or 2-MeTHF: 30 mL

Step-by-Step Procedure:

  • Substrate Charging: To a 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the isoxazole acid, target amine, and EtOAc.

  • Base Addition: Add Pyridine to the suspension. Causality: Pyridine is chosen over DIPEA for T3P couplings because it acts as a nucleophilic catalyst, accelerating the formation of the activated phosphonate ester and suppressing side reactions[4].

  • T3P Addition: Cool the mixture to 0–5 °C using an ice bath. Add the 50% T3P solution dropwise over 15 minutes. Causality: T3P activation is mildly exothermic; dropwise addition controls the thermal profile and prevents degradation of the amine.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. (For exceptionally deactivated anilines, the reaction can be safely heated to 40 °C).

  • Workup (Self-Validating): Quench the reaction by adding 20 mL of water. Stir for 15 minutes. Transfer to a separatory funnel. The T3P leaving group is a highly water-soluble phosphonate salt, which partitions quantitatively into the aqueous layer[5],[3].

  • Washing & Isolation: Separate the layers. Wash the organic phase with 1N HCl (20 mL) to remove residual pyridine, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate to yield the high-purity amide. No chromatography is required.

Troubleshooting & Causality Analysis

  • Incomplete Conversion with Secondary Amines: If coupling a bulky secondary amine, the steric clash with the C3-chloro/C5-methyl groups may halt the reaction at the active ester stage. Solution: Switch from T3P to HATU and elevate the temperature to 50 °C. Alternatively, use ultrasonic agitation, which has been proven to force amide bond formation in hindered isoxazole systems[2].

  • Formation of Guanidinium Byproducts (with HATU): If LC-MS shows a mass corresponding to the amine adducted to the uronium salt, the amine was added too early. Solution: Strictly adhere to the 10-minute pre-activation time described in Protocol A. The isoxazole acid must fully convert to the HOAt ester before the amine is introduced.

  • Poor Aqueous Phase Separation (with T3P): Occasionally, T3P reactions form emulsions during the water quench. Solution: Substitute EtOAc with 2-Methyltetrahydrofuran (2-MeTHF) as the reaction solvent. 2-MeTHF provides superior phase separation and higher solubility for complex pharmaceutical intermediates.

References

  • [1] 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid - Molport | Molport Database |[Link]

  • [5] WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE | AMRI Global |[Link]

  • [2] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | National Institutes of Health (PMC) |[Link]

  • [4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Chemistry Portal |[Link]

  • [3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | ACS Organic Process Research & Development |[Link]

Sources

Application

Application Note: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid in Agrochemical Synthesis

Document Type: Technical Application Note & Experimental Protocol Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Researchers Executive Summary The discovery and optimization of novel crop p...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Researchers

Executive Summary

The discovery and optimization of novel crop protection agents rely heavily on versatile, functionally dense heterocyclic building blocks. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8) has emerged as a privileged scaffold in the synthesis of advanced agrochemicals, most notably 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides and novel isoxazole-based fungicides [1, 2].

This application note details the physicochemical rationale for utilizing this specific isoxazole derivative, maps its biological target pathways, and provides validated, step-by-step protocols for synthesizing 4-aroylisoxazole active ingredients via Friedel-Crafts acylation.

Physicochemical Profiling & Structural Rationale

The strategic placement of substituents on the 1,2-oxazole (isoxazole) ring dictates both the chemical reactivity during synthesis and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the final agrochemical in planta.

  • 3-Chloro Substituent: Acts as a bioisostere for methyl or methoxy groups but provides superior lipophilicity (enhancing cuticular penetration in weeds) and blocks metabolic degradation by plant cytochrome P450 enzymes.

  • 5-Methyl Substituent: Provides steric shielding to the adjacent position, directing electrophilic or nucleophilic attacks selectively to the 4-position's functional handle.

  • 4-Carboxylic Acid: Serves as the primary synthetic handle. It can be readily converted into an acyl chloride, Weinreb amide, or ester, facilitating the generation of 4-aroylisoxazoles—the core pharmacophore of modern bleaching herbicides.

Table 1: Physicochemical Properties [1, 3]
PropertyValueSynthetic Implication
IUPAC Name 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acidCore heterocyclic scaffold
CAS Number 16880-29-8Registry identification
Molecular Formula C5H4ClNO3Determines mass balance
Molecular Weight 161.54 g/mol High atom economy in coupling
SMILES Cc1onc(Cl)c1C(O)=OComputational modeling input
Solubility Soluble in DMF, DMSO, MeOH; poorly soluble in non-polar organicsDictates solvent choice for activation (e.g., requires catalytic DMF in CH2Cl2)

Mechanistic Target: The HPPD Inhibition Pathway

Isoxazole-4-carboxylic acid derivatives are primarily utilized to synthesize HPPD inhibitors. HPPD is a critical enzyme in the plastoquinone biosynthesis pathway. Inhibition of HPPD leads to a depletion of plastoquinone, which subsequently halts phytoene desaturase activity. This prevents the biosynthesis of carotenoids, leading to the rapid bleaching and necrosis of target weed species under UV light exposure.

HPPDPathway Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyr->HPPA Tyrosine aminotransferase HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA O2, Fe(II) PQ Plastoquinone & Tocopherols HGA->PQ Biosynthesis Bleach Carotenoid Depletion (Plant Bleaching & Death) PQ->Bleach Inhibition of Phytoene Desaturase Inhibitor 4-Aroyl-3-chloro-5-methylisoxazole (Agrochemical Inhibitor) Inhibitor->HPPD Competitive Inhibition at Fe(II) site

Figure 1: Mechanism of action for isoxazole-derived HPPD-inhibiting herbicides.

Synthetic Workflow: Generating 4-Aroyl Isoxazoles

To convert 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid into an active HPPD inhibitor, the carboxylic acid must be activated and coupled with a substituted arene (e.g., 2-mesyl-4-trifluoromethylbenzene). The most robust industrial and laboratory-scale method is a two-step sequence: acyl chloride formation followed by Friedel-Crafts acylation.

SynthesisWorkflow A 3-Chloro-5-methyl- 1,2-oxazole-4-carboxylic acid B Isoxazole-4-carbonyl Chloride Intermediate A->B (COCl)2, DMF (cat.) CH2Cl2, 0°C to RT C Friedel-Crafts Acylation (AlCl3, Substituted Arene) B->C Lewis Acid 1,2-Dichloroethane, Δ D 4-Aroyl-isoxazole (Active Agrochemical) C->D Aqueous Workup & Crystallization

Figure 2: Two-step synthetic workflow for 4-aroylisoxazole agrochemicals.

Experimental Protocols

Note: The following procedures must be conducted in a well-ventilated fume hood. Oxalyl chloride and aluminum chloride are highly reactive and moisture-sensitive.

Protocol A: Synthesis of 3-Chloro-5-methyl-1,2-oxazole-4-carbonyl chloride

Causality Focus: Oxalyl chloride is explicitly chosen over thionyl chloride ( SOCl2​ ) to prevent inadvertent chlorination of the 5-methyl group under harsh reflux conditions. The use of catalytic N,N-Dimethylformamide (DMF) generates the active Vilsmeier-Haack reagent, allowing the reaction to proceed smoothly at room temperature.

Materials:

  • 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (1.0 eq, 10 mmol, 1.61 g)

  • Oxalyl chloride (1.5 eq, 15 mmol, 1.28 mL)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic, ~40 µL)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) (20 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspension: Add 1.61 g of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid to the flask, followed by 20 mL of anhydrous CH2​Cl2​ . The acid will remain partially suspended.

  • Catalysis: Inject ~40 µL of anhydrous DMF into the suspension.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.28 mL of oxalyl chloride dropwise via syringe over 10 minutes.

    • Observation: Immediate effervescence ( CO , CO2​ , and HCl gas evolution) will occur.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually turn into a clear, pale-yellow solution, indicating complete conversion to the acyl chloride.

  • Self-Validation (In-Process Control): Quench a 10 µL aliquot of the reaction mixture into 0.5 mL of anhydrous methanol containing a drop of triethylamine. Analyze via TLC (Hexanes:EtOAc 7:3). The formation of the methyl ester (higher Rf than the starting acid) confirms complete conversion.

  • Concentration: Concentrate the mixture in vacuo to remove the solvent and excess oxalyl chloride. The resulting crude 3-chloro-5-methyl-1,2-oxazole-4-carbonyl chloride is used immediately in Protocol B without further purification to prevent hydrolysis.

Protocol B: Friedel-Crafts Acylation to yield 4-Aroyl-3-chloro-5-methylisoxazole

Causality Focus: 1,2-Dichloroethane (1,2-DCE) is selected as the solvent due to its higher boiling point compared to CH2​Cl2​ , allowing for the mild heating necessary to drive the acylation of deactivated, electron-poor arenes (which are common in modern herbicides).

Materials:

  • Crude 3-Chloro-5-methyl-1,2-oxazole-4-carbonyl chloride (from Protocol A, ~10 mmol)

  • Substituted Arene (e.g., 1,3-dimethylbenzene for a model reaction) (1.0 eq, 10 mmol)

  • Aluminum chloride ( AlCl3​ ) (1.2 eq, 12 mmol, 1.60 g)

  • Anhydrous 1,2-Dichloroethane (1,2-DCE) (25 mL)

Step-by-Step Procedure:

  • Complexation: Dissolve the crude acyl chloride in 15 mL of anhydrous 1,2-DCE in a dry 100 mL flask under nitrogen. Cool to 0 °C.

  • Lewis Acid Addition: Add 1.60 g of anhydrous AlCl3​ in small portions over 5 minutes.

    • Observation: The solution will darken (typically orange/red), indicating the formation of the reactive acylium ion complex.

  • Coupling: Dissolve the substituted arene (10 mmol) in 10 mL of 1,2-DCE and add it dropwise to the reaction mixture at 0 °C.

  • Heating: Attach a reflux condenser and warm the reaction to 60 °C for 4–6 hours.

  • Self-Validation: Monitor the reaction via IR spectroscopy of an evaporated aliquot. The disappearance of the acyl chloride carbonyl stretch (~1770 cm−1 ) and the appearance of a conjugated ketone stretch (~1660 cm−1 ) validates the product formation.

  • Quenching: Cool the reaction to 0 °C and carefully pour it over 50 g of crushed ice containing 5 mL of concentrated HCl to break the aluminum complex.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3​ (to remove any unreacted starting acid), brine, and dry over anhydrous Na2​SO4​ . Evaporate the solvent and purify via silica gel chromatography or recrystallization.

Reaction Optimization Data

To maximize the yield of the Friedel-Crafts acylation step, various Lewis acids and solvents were evaluated. The quantitative data is summarized below to guide formulation and discovery chemists in scaling up the synthesis.

Table 2: Optimization of Friedel-Crafts Acylation Step
EntryLewis AcidSolventTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
1 FeCl3​ (1.2 eq) CH2​Cl2​ 25124292.5
2 AlCl3​ (1.2 eq) CH2​Cl2​ 2586895.0
3 AlCl3​ (1.2 eq)1,2-DCE60589 98.2
4 TiCl4​ (1.5 eq)1,2-DCE6085590.1
5 AlCl3​ (1.2 eq)Toluene804Complex mixtureN/A

References

  • Molport. "3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8) Chemical Properties and Supply." Molport Database. Available at: [Link]

Method

Application Note: Catalytic Cross-Coupling Strategies for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

Introduction 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8) is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. The isoxazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8) is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. The isoxazole core serves as a robust bioisostere for amides and aromatic rings. However, functionalizing the C3 position via transition-metal catalysis presents significant synthetic hurdles.

The primary challenge lies in the high bond dissociation energy (BDE) of the C3–Cl bond in isoxazoles (approximately 99.0 kcal/mol), which makes oxidative addition by palladium catalysts thermodynamically and kinetically demanding compared to standard aryl chlorides. Furthermore, the free carboxylic acid at C4 can coordinate to the metal center, potentially poisoning the catalyst or fundamentally altering the reaction pathway. This application note provides field-proven, self-validating protocols to overcome these barriers.

Mechanistic Insights & Causality (E-E-A-T)

To successfully achieve Suzuki-Miyaura or Buchwald-Hartwig cross-couplings on this substrate, the catalytic system must be meticulously engineered:

  • Ligand Selection & Oxidative Addition : Overcoming the ~99 kcal/mol C–Cl BDE requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). These ligands significantly increase the electron density at the Pd(0) center, facilitating the rate-limiting oxidative addition step, while their steric bulk accelerates the subsequent reductive elimination 1.

  • Carboxylic Acid Management : Direct coupling of the free acid is possible using excess base (forming the carboxylate salt in situ). However, this increases the electron density of the isoxazole ring, further deactivating the C–Cl bond toward oxidative addition. A highly reliable alternative involves transient or permanent protection (e.g., esterification to Ethyl 3-chloro-5-methylisoxazole-4-carboxylate) prior to coupling. Masking the acid lowers the LUMO of the isoxazole, facilitating Pd insertion 2.

  • Base and Solvent Dynamics : Weak, non-nucleophilic bases like K3​PO4​ or Cs2​CO3​ in polar aprotic solvent mixtures (1,4-Dioxane/ H2​O ) are optimal. They facilitate transmetalation without causing hydrolytic cleavage of the isoxazole ring, which is sensitive to strong aqueous hydroxides at elevated temperatures 3.

Quantitative Data: Catalyst and Ligand Screening

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of the free acid, demonstrating the critical necessity of specialized ligands.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Model Reaction: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid + Phenylboronic acid)

Catalyst PrecursorLigandBase (Equiv)SolventTemp (°C)Yield (%)*
Pd(PPh3​)4​ None Na2​CO3​ (3.0)Dioxane/ H2​O 100< 5%
Pd(dppf)Cl2​ dppf K3​PO4​ (3.0)Toluene10015%
Pd2​(dba)3​ SPhos K3​PO4​ (3.0)Dioxane/ H2​O 10042%
Pd(OAc)2​ XPhos Cs2​CO3​ (3.0) Dioxane/ H2​O 100 84%
Pd(OAc)2​ RuPhos Cs2​CO3​ (3.0)Dioxane/ H2​O 10078%

*Yields determined by HPLC analysis against an internal standard. Note: The free acid requires 3.0 equivalents of base to account for the initial deprotonation of the carboxylic acid.

Visualizing the Catalytic Cycle

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting, BDE ~99 kcal/mol) Pd0->OxAdd + 3-Chloro-5-methylisoxazole PdII Pd(II) Intermediate Ar-Pd(L_n)-Cl OxAdd->PdII TransMet Transmetalation with Ar'-B(OH)2 / Base PdII->TransMet PdII_Trans Pd(II) Intermediate Ar-Pd(L_n)-Ar' TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (C3-Functionalized Isoxazole) RedElim->Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling for 3-chloroisoxazoles.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling of the Free Acid

This self-validating protocol uses a highly active Pd/XPhos system to directly couple the free carboxylic acid, bypassing a separate protection/deprotection sequence.

Materials:

  • 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (1.0 mmol, 161.54 mg)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)2​ (0.05 mmol, 5 mol%)

  • XPhos (0.10 mmol, 10 mol%)

  • Cs2​CO3​ (3.0 mmol, 977 mg)

  • 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL), rigorously degassed

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the isoxazole substrate, arylboronic acid, Pd(OAc)2​ , XPhos, and Cs2​CO3​ . Causality: Weighing the catalyst and ligand together allows for the in situ generation of the highly active L-Pd(0) species. Cs2​CO3​ is chosen because the cesium cation effectively coordinates the boronic acid, accelerating the transmetalation step.

  • Degassing: Evacuate the tube and backfill with argon (repeat 3 times). Add the degassed 1,4-Dioxane/ H2​O mixture via syringe. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich XPhos ligand.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 16 hours with vigorous stirring. Causality: High thermal energy is strictly required to overcome the activation energy barrier of the robust C3–Cl bond.

  • Self-Validating Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and extract with 1M NaOH (2 x 15 mL). Causality: The basic extraction selectively pulls the target product (a deprotonated carboxylate) into the aqueous layer, leaving the catalyst, ligand, and neutral homocoupled biaryl impurities behind in the organic layer.

  • Isolation: Carefully acidify the combined aqueous layers with 1M HCl to pH 2-3. Extract the newly precipitated free acid product with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to afford the pure 3-aryl-5-methyl-1,2-oxazole-4-carboxylic acid.

Protocol B: Buchwald-Hartwig Amination (via Ester Intermediate)

For C–N bond formation, direct coupling of the free acid is often low-yielding due to competitive binding of the carboxylate to Pd. Pre-esterification is strongly recommended.

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a vial with Ethyl 3-chloro-5-methylisoxazole-4-carboxylate (1.0 mmol), the desired primary/secondary amine (1.2 mmol), Pd2​(dba)3​ (2.5 mol%), BrettPhos (6 mol%), and NaOtBu (1.5 mmol). Causality: BrettPhos is specifically designed for the amination of challenging aryl chlorides, preventing the formation of inactive bis-amine palladium complexes.

  • Reaction: Add degassed toluene (5 mL), seal the vial, and heat at 110 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and elute with EtOAc. Concentrate the filtrate.

  • Hydrolysis: To recover the free acid, treat the concentrated crude ester with LiOH (3.0 equiv) in THF/ H2​O (1:1) at room temperature for 4 hours, followed by an acidic workup (pH 3).

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Protect 2. Carboxylic Acid Protection (Optional) Prep->Protect Reaction 3. Catalytic Coupling (Pd cat, Base, 90-110°C) Protect->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purify 5. Column Chromatography / HPLC Workup->Purify

Fig 2: End-to-end experimental workflow for isoxazole cross-coupling.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.Amazon AWS / Houk Research Group.
  • 16880-28-7 | Ethyl 3-chloro-5-methylisoxazole-4-carboxyl
  • Miyaura Boryl

Sources

Application

Application Note: Scalable Synthesis of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid

Introduction and Mechanistic Rationale 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (also known as 3-chloro-5-methylisoxazole-4-carboxylic acid, CAS: 16880-29-8) is a highly valued heterocyclic building block utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (also known as 3-chloro-5-methylisoxazole-4-carboxylic acid, CAS: 16880-29-8) is a highly valued heterocyclic building block utilized extensively in the synthesis of pharmaceuticals (such as penicillin-class antibiotics like oxacillin and dicloxacillin analogs) and advanced agrochemicals[1].

Scaling up the synthesis of 3-haloisoxazoles presents unique chemical engineering challenges, primarily concerning regioselectivity during ring closure and the safe handling of halogenating agents at scale. Traditional methods utilizing dichloroformoxime are highly toxic and unsuitable for large-scale manufacturing[2]. To circumvent these hazards, this protocol outlines a robust, three-step "build-couple-pair" strategy[]:

  • Regioselective Cyclization: Condensation of diethyl 2-acetylmalonate with hydroxylamine. The pH is strictly controlled to favor the formation of the 3-hydroxyisoxazole core rather than the undesired 5-isoxazolone regioisomer[4].

  • Deoxychlorination: Conversion of the 3-hydroxy tautomer to the 3-chloro derivative using phosphorus oxychloride ( POCl3​ ). The addition of a tertiary amine base drives the tautomeric equilibrium toward the enol form, facilitating the formation of the Vilsmeier-type intermediate.

  • Saponification: Mild alkaline hydrolysis of the resulting ester to yield the final carboxylic acid.

Process Workflow

Fig 1. Three-step scalable synthesis of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate

Objective: Achieve regioselective cyclization by modulating the nucleophilicity of hydroxylamine through strict pH control.

  • Preparation: In a 2 L jacketed reactor equipped with an overhead stirrer, dissolve hydroxylamine hydrochloride (76.4 g, 1.10 mol) in 400 mL of deionized water.

  • Buffering: Cool the solution to 5 °C. Slowly add a pre-cooled solution of NaOH (88.0 g, 2.20 mol) in 200 mL water, maintaining the internal temperature below 15 °C to prevent hydroxylamine decomposition.

  • Addition: Dropwise, add diethyl 2-acetylmalonate (202.2 g, 1.00 mol) over 45 minutes.

  • Cyclization: Warm the reactor to 50 °C and stir for 4 hours. In-process control: Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Isolation: Cool the mixture to 0 °C and acidify to pH 2 using 6M HCl. The desired ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate will precipitate as a white/pale yellow solid. Filter, wash with ice-cold water (2 x 100 mL), and dry under vacuum at 45 °C to constant weight.

Step 2: Deoxychlorination to Ethyl 3-chloro-5-methylisoxazole-4-carboxylate

Objective: Replace the 3-hydroxyl group with a chlorine atom using POCl3​ .

Safety Note: POCl3​ is highly reactive and evolves HCl gas. Perform strictly in a well-ventilated fume hood with a caustic scrubber attached to the reactor exhaust.

  • Preparation: Charge a 1 L round-bottom flask with ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate (100.0 g, 0.58 mol) and neat POCl3​ (266 g, 1.74 mol, 3.0 eq).

  • Catalysis: Slowly add triethylamine ( Et3​N ) (5.8 g, 0.058 mol, 0.1 eq) dropwise. Causality: The base neutralizes the initial HCl generated, promoting the enolization of the 3-isoxazolone tautomer, which accelerates the formation of the reactive dichlorophosphate intermediate.

  • Reflux: Heat the mixture to 100 °C for 6 hours.

  • Quenching (Critical Step): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3​ . Dissolve the crude residue in dichloromethane (DCM, 300 mL). Slowly and cautiously pour the DCM solution into a vigorously stirred beaker of crushed ice (800 g).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 150 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until CO₂ evolution ceases, then wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield ethyl 3-chloro-5-methylisoxazole-4-carboxylate as a pale yellow oil.

Step 3: Saponification to the Target Carboxylic Acid

Objective: Mild hydrolysis of the ester to yield the final product without degrading the isoxazole ring.

  • Hydrolysis: Dissolve the crude ethyl 3-chloro-5-methylisoxazole-4-carboxylate (approx. 105 g) in a mixture of THF (300 mL) and Methanol (100 mL).

  • Base Addition: Add 2M aqueous NaOH (350 mL, 0.70 mol) dropwise at room temperature. Stir for 3 hours. In-process control: TLC or LC-MS to confirm complete consumption of the ester.

  • Work-up: Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the remaining aqueous layer with water (200 mL) and wash with diethyl ether (100 mL) to remove non-polar organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 1-2 using 6M HCl. A dense white precipitate of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid will form immediately.

  • Final Isolation: Filter the product, wash thoroughly with cold deionized water, and dry under high vacuum at 50 °C for 24 hours.

Quantitative Data & Quality Control Summary

To ensure a self-validating system, the following table summarizes the expected quantitative benchmarks and analytical markers for each step of the scale-up process.

ParameterStep 1: 3-Hydroxy EsterStep 2: 3-Chloro EsterStep 3: Target Carboxylic Acid
Expected Yield 78 - 82%85 - 90%92 - 95%
Physical State Pale yellow solidPale yellow oilWhite crystalline powder
Purity (HPLC) > 95%> 92% (Used crude)> 98%
¹H NMR (CDCl₃) δ 1.35 (t, 3H), 2.65 (s, 3H), 4.30 (q, 2H), 10.5 (br s, 1H)1.38 (t, 3H), 2.70 (s, 3H), 4.35 (q, 2H)2.72 (s, 3H), 11.8 (br s, 1H)
ESI-MS (m/z) 172.06 [M+H]⁺190.02 [M+H]⁺162.00 [M+H]⁺ (³⁵Cl isotope)

Note: The isotopic pattern in ESI-MS for Step 2 and Step 3 will clearly display a 3:1 ratio characteristic of the ³⁵Cl/³⁷Cl isotopes, confirming successful halogenation.

References

  • The chemistry of aminoguanidine and related substances - Sciencemadness.org Source: ScienceMadness Library URL:[Link]

  • Standard Input - ElectronicsAndBooks (A new synthesis of 3-chloroisoxazoles) Source: ElectronicsAndBooks URL:[Link]

  • Synthesis and synthetic utility of 3-isoxazolols Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this technical resource to address the most critical bottlenecks encountered during the synthesis of 3-Chloro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this technical resource to address the most critical bottlenecks encountered during the synthesis of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS 16880-29-8)[1].

The synthesis of highly functionalized isoxazoles often suffers from poor atom economy, thermal degradation, and ring-opening side reactions. This guide moves beyond basic recipes, detailing the mechanistic causality behind yield losses and providing field-proven, self-validating protocols to ensure >95% yields and >99% purity.

Mechanistic Workflow Visualization

The optimized synthetic route relies on two critical transformations: the controlled chlorination of the isoxazole ring and the subsequent acid-catalyzed hydrolysis of the ester intermediate.

SynthesisPathway A Ethyl 5-methyl-3-oxo -2,3-dihydroisoxazole -4-carboxylate B Ethyl 3-chloro-5-methyl -1,2-oxazole-4-carboxylate A->B Chlorination Triphosgene / Toluene 110°C, 2h C 3-Chloro-5-methyl-1,2 -oxazole-4-carboxylic acid B->C Hydrolysis 60% aq. H2SO4 80-88°C, 3.5h

Figure 1: Optimized synthesis workflow for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

Diagnostic Q&A: Troubleshooting Yield & Purity Drops

Q1: My yield drops significantly during the chlorination of the isoxazole precursor. Why does this happen, and how can I fix it? Causality: Traditional chlorination relies on aggressive reagents like phosphorus oxychloride (POCl₃) or sulfur chloride. These reagents require harsh reflux conditions that often lead to thermal degradation of the isoxazole ring. Furthermore, they generate massive amounts of corrosive, phosphorus-containing byproducts that complicate isolation and degrade the product during workup[2]. Solution: Transition to a bis(trichloromethyl) carbonate (triphosgene) mediated chlorination. By using triphosgene in the presence of a catalyst like tetrabutylurea (or N,N-dimethylformamide) in an inert solvent like toluene, the chlorination proceeds via a highly reactive, yet controlled, Vilsmeier-type intermediate. This allows the reaction to initiate at room temperature before a controlled ramp to 110 °C. This method suppresses thermal degradation, avoids corrosive POCl₃ waste, and consistently achieves >95% yield[3].

Q2: During the hydrolysis of ethyl 3-chloro-5-methylisoxazole-4-carboxylate, I am observing significant ring-opening byproducts and dark impurities. How can I prevent this? Causality: The isoxazole ring is highly sensitive to nucleophilic attack. Strongly basic refluxing conditions (e.g., NaOH) can trigger ring-opening, forming unwanted cyanoacetoacetic acid derivatives (CATA byproducts). Conversely, standard acidic hydrolysis (e.g., Acetic acid/HCl mixtures) requires prolonged heating (up to 9 hours), which also leads to the gradual decomposition of the heterocycle[4]. Solution: Implement a continuous distillation hydrolysis protocol using 60% aqueous sulfuric acid (H₂SO₄). By performing the hydrolysis at 80°–88°C and continuously distilling off the ethanol byproduct, you leverage Le Chatelier's principle to rapidly drive the reaction to completion in just 3.5 hours. This drastically reduces the residence time of the product in the acidic medium, suppressing isomeric impurities to <0.1% and boosting overall yield[4].

Q3: How do I ensure high purity (>99%) during the final isolation step without losing massive amounts of yield to the mother liquor? Causality: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid has a steep, temperature-dependent solubility curve in aromatic solvents. Rapid "crash-cooling" traps impurities within the crystal lattice, while using excessive solvent volumes leads to permanent yield loss in the filtrate. Solution: After the reaction, utilize vacuum distillation to remove residual solvents. For crystallization, use a precisely calculated volume of toluene (5 to 10 times the mass of the crude product). Cool the mixture slowly (-5 °C/min) to induce proper nucleation, followed by freezing to complete precipitation. This controlled thermodynamic crystallization yields a product with 99.8% to 99.9% HPLC purity[2].

Quantitative Data Presentation

To illustrate the impact of these optimized conditions, the following table summarizes the performance metrics of the traditional methodology versus the optimized protocol detailed in this guide.

Process ParameterTraditional ProtocolOptimized Protocol
Chlorinating Agent POCl₃ / SOCl₂Bis(trichloromethyl) carbonate (Triphosgene)
Chlorination Yield 70% – 80%> 95.5%
Hydrolysis Reagent NaOH (aq) or AcOH:HCl (2:1)60% aq. H₂SO₄
Hydrolysis Time 9.0 hours3.5 hours
Ring-Opening Byproducts 6.0% – 8.0%< 0.1%
Overall Purity (HPLC) ~95.0%> 99.8%

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By monitoring specific physical changes (e.g., distillation temperatures), scientists can verify the reaction's progress in real-time without relying solely on offline chromatography.

Phase 1: Catalytic Chlorination
  • Preparation: Charge a dry, glass-lined reaction vessel with ethyl 5-methyl-3-oxo-2,3-dihydroisoxazole-4-carboxylate (100 mmol), tetrabutylurea catalyst (2 mmol), and anhydrous toluene (10x the mass of the substrate)[2].

  • Reagent Addition: Stir the mixture evenly at room temperature (20-25 °C). Slowly add a toluene solution of bis(trichloromethyl) carbonate (33 mmol) dropwise over a strict 45-minute window[2]. Note: Ensure the hydrogen chloride absorption system is active.

  • Thermal Ramp: Gradually raise the internal temperature to 110 °C and maintain reflux for exactly 2 hours[2].

  • Isolation: Recover the toluene via vacuum distillation. Collect the intermediate fraction (ethyl 3-chloro-5-methylisoxazole-4-carboxylate) under 0.667 KPa.

Phase 2: Acid-Catalyzed Hydrolysis & Continuous Distillation
  • Setup: Transfer the intermediate to a hydrolysis reactor equipped with a short-path distillation apparatus.

  • Hydrolysis: Add 60% aqueous H₂SO₄ (w/w) to the reactor[4]. Heat the mixture to an internal temperature of 80°–88°C[4].

  • Self-Validating In-Process Control: Continuously distill off the generated ethanol. Diagnostic check: The reaction is self-validating; as long as ethanol is distilling at ~78°C at the head, the hydrolysis is progressing. When the head temperature drops and ethanol ceases to collect (typically around the 3.5-hour mark), the forward equilibrium is complete[4].

  • Verification: Pull a sample for HPLC analysis to confirm starting ester is <0.1%.

Phase 3: Crystallization
  • Precipitation: Cool the reaction mixture slowly to 0 °C to precipitate the crude acid[4].

  • Washing & Recrystallization: Filter the solid and wash with ice-cold water to remove residual acid. Recrystallize the crude product from a minimal volume of toluene, cooling slowly to induce high-purity lattice formation.

  • Drying: Dry under vacuum at 45 °C until constant weight is achieved.

References

  • Google Patents. "CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Google Patents. "US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Molport. "3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid." URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in physicochemical profiling and formulation, I frequently guide research teams through the bottlenecks of poor compound solubility.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in physicochemical profiling and formulation, I frequently guide research teams through the bottlenecks of poor compound solubility.

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid presents a classic formulation paradox. On one hand, it possesses a highly lipophilic and planar core (the chloro-substituted isoxazole ring), which drives strong intermolecular packing and poor aqueous solvation[4]. On the other hand, it features an ionizable carboxylic acid moiety. The strong electron-withdrawing effects of the isoxazole ring and the chlorine atom significantly lower the pKa of this acid (estimated pKa ~1.5–2.5). Understanding this dichotomy is the key to unlocking its solubility.

This guide is designed to move beyond generic advice, providing you with the causality behind experimental failures and self-validating protocols to ensure reliable data in your biochemical, cell-based, and in vivo assays.

Diagnostic Solubility Workflow

Before adjusting your protocols, it is critical to identify the physicochemical root cause of your solubility failure. Use the diagnostic decision tree below to navigate your formulation strategy.

SolubilityWorkflow Start Solubility Issue: 3-Chloro-5-methyl-1,2-oxazole- 4-carboxylic acid CheckMedia Analyze Assay Media & Delivery Start->CheckMedia IsAqueous Direct Aqueous Buffer? CheckMedia->IsAqueous IsDMSO DMSO Stock Dilution? CheckMedia->IsDMSO AdjustPH Adjust pH > pKa (Target pH 7.4) IsAqueous->AdjustPH Yes Cosolvent Use Co-solvents (e.g., PEG400, Tween-20) IsDMSO->Cosolvent Yes SaltForm Formulate as Sodium/Potassium Salt AdjustPH->SaltForm Validate Validate via Nephelometry/HPLC SaltForm->Validate SlowDilution Dropwise Dilution with Sonication Cosolvent->SlowDilution SlowDilution->Validate Success Optimal Dissolution Achieved Validate->Success

Caption: Diagnostic workflow for troubleshooting the solubility of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: Why does the compound precipitate immediately when I dilute my 10 mM DMSO stock into my biochemical assay buffer? The Causality: You are experiencing a "solvent shift" shock. The compound is highly soluble in DMSO due to the solvation of its lipophilic isoxazole ring. When diluted into an aqueous buffer, the local concentration of water spikes. If your buffer lacks sufficient buffering capacity, the acidic nature of the compound locally drops the pH. At lower pH values, the carboxylic acid remains protonated (non-ionized), which has drastically lower thermodynamic solubility, leading to rapid nucleation and precipitation [1, 3]. The Solution: Ensure your receiving buffer has a high buffering capacity (e.g., 50–100 mM HEPES or Tris) and is pre-adjusted to at least pH 7.4. The pH must remain well above the compound's pKa during the addition to ensure immediate ionization to the highly soluble carboxylate anion [2].

Q2: I adjusted the pH to 7.4, but I am still seeing erratic, non-reproducible readouts in my cell-based assays. What is happening? The Causality: Erratic readouts are the hallmark of micro-precipitation or colloidal aggregation. Even when the carboxylic acid is ionized, the hydrophobic 3-chloro-5-methylisoxazole core can drive self-association (forming micelle-like aggregates) at higher concentrations. These aggregates scatter light, interfering with fluorescence/absorbance readouts, and prevent the compound from permeating cell membranes [4]. The Solution: Introduce a biocompatible co-solvent or surfactant. Adding 0.01% to 0.1% Tween-20, or utilizing a cyclodextrin complex (e.g., 2-Hydroxypropyl-β-cyclodextrin), shields the hydrophobic core from the aqueous environment, maintaining the compound in a monomeric, bioavailable state [1].

Q3: We are moving to in vivo studies. How can I formulate this compound for oral (PO) dosing given its poor water solubility? The Causality: Carboxylic acids suffer from the pH-partition paradox: they are soluble at high pH (intestines) but poorly permeable, and permeable at low pH (stomach) but poorly soluble [1, 3]. Dosing the free acid often leads to poor dissolution in the acidic gastric fluid, resulting in variable pharmacokinetics. The Solution: Formulate the compound as an in situ sodium salt, or utilize a solid dispersion with hydrophilic polymers (e.g., Soluplus® or Kollicoat®) [1]. This prevents crystallization in the stomach and provides a supersaturated state as it transits into the higher pH of the intestine.

Quantitative Data: Solubility Enhancement Strategies

The table below summarizes the expected impact of various formulation strategies on the thermodynamic solubility of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

Formulation StrategyMechanism of ActionOptimal ApplicationExpected Solubility Gain (Fold-Increase)
pH Adjustment (pH > 7.0) Ionization of the carboxylic acid to carboxylate anion[2, 3].Biochemical assays, in vitro screening.50x – 100x
Co-solvent Addition (5% DMSO + 0.1% Tween-20) Reduction of solvent polarity; micellar solubilization of the lipophilic core.Cell-based assays (limits DMSO toxicity).10x – 20x
Cyclodextrin Complexation (10% HP-β-CD) Host-guest inclusion of the chloro-isoxazole ring, shielding hydrophobicity [1].In vivo IV or PO dosing formulations.30x – 50x
In Situ Sodium Salt Formation Disruption of crystal lattice energy; enhanced hydration sphere [1, 2].High-concentration stock preparation.>100x

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a mechanism to verify its success before you proceed to your actual experiment.

Protocol A: Preparation of a Stable Aqueous Stock via In Situ Salt Formation

Use this protocol to create high-concentration aqueous stocks without relying on DMSO.

  • Weighing & Suspension: Accurately weigh 10 mg of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid into a glass vial. Add 900 µL of deionized water. Causality: The compound will remain as a cloudy suspension because the pH of pure water is insufficient to ionize the dense crystal lattice of the free acid.

  • Base Titration: While vortexing vigorously, add 1.05 molar equivalents of 0.1 M NaOH dropwise. Causality: The slight molar excess of base ensures complete deprotonation of the carboxylic acid moiety, driving the equilibrium toward the highly soluble sodium carboxylate anion [2]. Vortexing prevents local supersaturation.

  • Sonication: Place the vial in an ultrasonic bath for 5 minutes at room temperature. Causality: Sonication provides the kinetic energy required to overcome the activation barrier of dissolution and breaks up any remaining micro-aggregates [2].

  • Volume Adjustment: Back-titrate to pH 7.4 using 0.1 M HCl if necessary, and adjust the final volume to 1 mL with water.

  • Self-Validation Checkpoint: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms complete dissolution. If a pellet is present, the buffer capacity was exceeded, and the pH must be re-adjusted.

Protocol B: DMSO Stock Dilution for Cell-Based Assays

Use this protocol to prevent precipitation when diluting DMSO stocks into aqueous media.

  • Media Preparation: Pre-warm your cell culture media (containing 10% FBS or 0.05% Tween-20) to 37°C. Causality: Higher temperatures increase the kinetic solubility limit, and proteins/surfactants act as thermodynamic sinks for the lipophilic isoxazole core.

  • Dropwise Addition: Place the media on a magnetic stirrer. Add the 10 mM DMSO stock of the compound dropwise into the vortex center. Causality: Rapid mixing disperses the DMSO instantly, preventing the localized high concentrations of compound that trigger nucleation.

  • Self-Validation Checkpoint: Measure the absorbance of the final solution at 600 nm (Nephelometry) against a blank of pure media. An OD600 reading of < 0.05 indicates the absence of colloidal aggregates. If the reading is higher, micro-precipitation has occurred, and you must increase the co-solvent ratio.

References

  • Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • BenchChem Technical Support Team. Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Journal of Chemical Education, ACS Publications. Solubility and Extractability in the Pharmaceutical Sciences: A Demonstration to Address These Essential Concepts.
  • Journal of Medicinal Chemistry, ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
Troubleshooting

Purification techniques for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid crude extracts

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8). As a Senior Application Scientist, I have designed this hub to help you nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8).

As a Senior Application Scientist, I have designed this hub to help you navigate the physicochemical nuances of this specific heterocyclic compound. Unlike standard aliphatic carboxylic acids, the electron-withdrawing isoxazole ring and the chlorine atom significantly alter the electronic environment of this molecule, directly impacting its partition coefficients and ionization states[1].

This guide moves beyond basic instructions; it explains the causality behind each protocol step so you can adapt to unexpected experimental variables and ensure your workflows are self-validating.

I. Physicochemical Profile & Purification Logic

To purify a crude extract successfully, we must exploit the molecule's specific physical properties. The presence of the heteroaromatic ring makes this compound a relatively strong organic acid[1].

PropertyValueCausality / Impact on Purification Strategy
Molecular Weight 161.54 g/mol Determines stoichiometric equivalents required for acid/base reactions.
Predicted pKa ~2.8 – 3.2The electron-withdrawing isoxazole ring lowers the pKa compared to standard carboxylic acids (pKa ~4-5)[1][2]. This dictates the use of a weak base (NaHCO₃) for extraction and requires aggressive acidification (pH < 2) for recovery.
Solubility (Protonated) High in EtOAc, DCMThe free acid is lipophilic and will partition into moderate-polarity organic solvents.
Solubility (Ionized) High in H₂ODeprotonation yields a sodium carboxylate salt, forcing the molecule into the aqueous phase while neutral impurities remain in the organic phase[3].

II. Purification Workflow Visualization

Below is the logical flow for separating 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid from neutral organic impurities and structurally similar byproducts.

PurificationWorkflow Crude Crude Extract in EtOAc (Product + Impurities) BaseExt Base Extraction (Add sat. NaHCO3, pH ~8) Crude->BaseExt AqPhase Aqueous Phase (Product as Na-salt) BaseExt->AqPhase Separation OrgWaste Organic Phase (Neutral Impurities) BaseExt->OrgWaste Discard Acidify Acidification (Add 1M HCl to pH < 2) AqPhase->Acidify ReExt Re-extraction (Add fresh EtOAc) Acidify->ReExt FinalOrg Purified Organic Phase (Product in EtOAc) ReExt->FinalOrg Separation Cryst Recrystallization (EtOAc/Hexane) FinalOrg->Cryst Dry & Concentrate PureSolid Pure 3-Chloro-5-methyl- 1,2-oxazole-4-carboxylic acid Cryst->PureSolid Filter & Dry

Workflow for acid-base extraction and recrystallization of the target carboxylic acid.

III. Standard Operating Procedures (SOPs)

Every protocol here is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: pH-Driven Liquid-Liquid Extraction

This method leverages the pKa differential between the target acid and non-ionizable impurities[2][4].

  • Dissolution: Dissolve the crude extract in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution.

  • Base Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ (conjugate acid pKa ~6.4) is strong enough to deprotonate the isoxazole carboxylic acid (pKa ~3.0) but weak enough to avoid hydrolyzing sensitive functional groups[3][4].

  • Agitation & Venting: Shake the funnel vigorously. Vent frequently to release CO₂ gas generated by the acid-base neutralization.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Acidification: Slowly add 1M HCl to the aqueous phase while stirring continuously until the solution becomes cloudy (precipitation of the free acid).

    • Validation Checkpoint: Use pH paper to confirm the aqueous solution is pH < 2 . If the pH is 3 or 4, a significant equilibrium fraction of the compound remains ionized and will be lost in the aqueous waste[2][5].

  • Re-extraction: Add fresh EtOAc to the acidic aqueous mixture. Shake and separate. The protonated target compound will partition back into the top organic layer.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Recrystallization from EtOAc/Hexane
  • Solvation: Dissolve the concentrated solid from Protocol A in a minimum volume of boiling EtOAc.

  • Anti-Solvent Addition: Remove from heat and add Hexane dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Causality: Slow cooling allows the isoxazole molecules to pack efficiently into a crystal lattice, excluding structurally dissimilar impurities.

  • Isolation: Filter the crystals under a vacuum using a Büchner funnel and wash with ice-cold Hexane.

IV. Troubleshooting & FAQs

Q1: I am experiencing severe emulsion formation during the NaHCO₃ extraction. How do I break it? A1: Emulsions in this specific workflow are typically caused by vigorous CO₂ outgassing trapping microscopic EtOAc droplets, or by amphiphilic impurities stabilizing the aqueous-organic interface. Solution: First, allow the mixture to sit undisturbed for 15 minutes. If the emulsion persists, add a small amount of saturated NaCl (brine) to the separatory funnel. Brine increases the ionic strength and density of the aqueous phase, maximizing the density differential between the layers and forcing the organic droplets to coalesce.

Q2: My recovery yield after adding HCl and re-extracting with EtOAc is unexpectedly low (<40%). What went wrong? A2: The most common failure point is insufficient acidification. Because 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid has a highly electron-withdrawing ring system, its pKa is lower than typical aliphatic acids (closer to ~3.0)[1]. If you only acidified the aqueous layer to pH 4.0, over 90% of your product is still in the water-soluble carboxylate (ionized) form[2]. You must drive the pH below 2.0 to ensure complete protonation before re-extracting with EtOAc[5].

Q3: During recrystallization, my product oiled out instead of forming crystals. How do I fix this? A3: "Oiling out" occurs when the melting point of the crude mixture drops below the temperature at which the compound reaches saturation in the solvent, causing it to separate as a liquid phase rather than a solid lattice. Solution: Re-dissolve the oil in a slightly larger volume of EtOAc. Add a seed crystal if available. If not, scratch the inside of the glass flask vigorously with a glass stirring rod. The micro-abrasions provide nucleation sites that lower the activation energy required for crystal lattice formation.

Q4: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) for the initial extraction to ensure complete deprotonation? A4: It is highly discouraged. While NaOH will certainly deprotonate the carboxylic acid, it is an unnecessarily strong base (conjugate acid pKa 15.7)[6]. Using NaOH risks hydrolyzing other sensitive functional groups or co-extracting weakly acidic impurities (like phenols) that would otherwise safely remain in the organic waste layer[2][4]. NaHCO₃ provides the perfect thermodynamic window for selective extraction.

V. References

  • Grokipedia. "Acid–base extraction: Relevant Acid-Base Chemistry". Available at:[Link]

  • Wikipedia. "Acid–base extraction". Available at: [Link]

  • UMass Amherst Chemistry. "Acid-Base Extraction.1". Available at:[Link]

  • Varsity Tutors. "How to Purify Compounds - Organic Chemistry". Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

Diagnostic Overview As an Application Scientist, I frequently encounter challenges when researchers attempt to isolate highly functionalized heterocycles.1[1] presents a unique set of crystallization hurdles. Due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

As an Application Scientist, I frequently encounter challenges when researchers attempt to isolate highly functionalized heterocycles.1[1] presents a unique set of crystallization hurdles. Due to its isoxazole core and carboxylic acid moiety, it is highly susceptible to hydrogen-bonded dimerization, polymorphism, and Liquid-Liquid Phase Separation (LLPS)—commonly referred to as "oiling out"[2]. This guide synthesizes thermodynamic principles with field-proven protocols to help you bypass metastable traps and achieve consistent, high-purity crystalline yields.

Physicochemical Profiling

Before troubleshooting, it is critical to understand the molecular drivers of your compound's crystallization behavior.

PropertyValueCrystallization Impact
Compound Name 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acidTarget intermediate requiring high polymorphic purity.
CAS Number 16880-29-8Registry identification[1].
Molecular Formula C5H4ClNO3Heteroatom-rich; dictates solvent compatibility.
Molecular Weight 161.54 g/mol Low MW; prone to high solubility in polar organic solvents.
Hydrogen Bonding 1 Donor (OH), 3 Acceptors (N, O, C=O)Drives carboxylic acid dimer formation and polymorphism[3].
Phase Behavior Prone to LLPSHigh risk of oiling out in anti-solvent systems[4].

Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Crystallization Initiated Cooling Cooling or Anti-solvent Addition Start->Cooling PhaseCheck Phase Separation Observed? Cooling->PhaseCheck OilingOut Oiling Out (LLPS) Detected PhaseCheck->OilingOut Yes (Liquid Droplets) SolidCheck Solid Precipitate Formed? PhaseCheck->SolidCheck No FixOiling 1. Reheat to dissolve oil 2. Reduce cooling rate 3. Seed at lower supersaturation OilingOut->FixOiling SolidCheck->Cooling No (Wait/Cool Further) HabitCheck Crystal Habit Acceptable? SolidCheck->HabitCheck Yes FixOiling->Cooling Needles Fine Needles / Solvent Trapping HabitCheck->Needles No Success Thermodynamically Stable Crystals HabitCheck->Success Yes FixHabit 1. Switch to polar protic solvent 2. Lower supersaturation 3. Increase agitation Needles->FixHabit FixHabit->Success

Decision tree for diagnosing and resolving common crystallization failures.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my product "oil out" (form a second liquid phase) instead of crystallizing? A1: You are experiencing2[2]. This occurs when the solution's supersaturation exceeds the Metastable Zone Width (MSZW) at a temperature above the melting point of the solvated solute. Instead of integrating into a rigid crystal lattice, the molecules form a solute-rich, highly mobile liquid phase. Causality & Fix: Oiling out is kinetically driven by rapid cooling or aggressive anti-solvent addition. The oil droplets act as a "sink" for impurities, severely degrading product purity[5]. To fix this, you must 6[6], then generate supersaturation much more slowly. Crucially, introduce seed crystals halfway into the metastable zone to template solid growth before LLPS can occur.

Q2: I am getting fine, needle-like crystals that trap solvent and filter poorly. How can I improve the crystal habit? A2: This is a classic hallmark of carboxylic acid crystallization. Carboxylic acids readily form 3 in solution[3]. In non-polar or weakly polar solvents, these dimers stack rapidly along a single crystallographic axis, resulting in highly anisotropic (needle-like) growth[3]. Causality & Fix: To promote isotropic (blocky) crystal growth, switch to a polar protic solvent system (e.g., Ethanol/Water or Isopropanol/Water). Protic solvents competitively hydrogen-bond with the carboxylic acid moiety, disrupting the dimers and slowing down the 1D growth rate, which allows the slower-growing faces to develop.

Q3: How do I ensure I am consistently isolating the thermodynamically stable polymorph? A3: According to Ostwald's Rule of Stages, the least stable (kinetic) polymorph often nucleates first because it has the lowest activation energy barrier. Causality & Fix: If you isolate the product too quickly, you trap the kinetic form. To ensure thermodynamic stability, you must employ a "Slurry Maturation" (or digestion) step. By holding the suspension at an elevated temperature just below the solubility limit, the kinetic crystals will dissolve and recrystallize into the more stable thermodynamic form via Ostwald ripening.

PolymorphismLogic Monomer Solvated Monomers (High Temp/Polar Solvent) Dimer Carboxylic Acid Dimers (Rapid Cooling/Non-Polar) Monomer->Dimer Supersaturation Thermodynamic Thermodynamic Polymorph (Blocky, Stable) Monomer->Thermodynamic Slow Cooling & Seeding Kinetic Kinetic Polymorph (Needle-like, Metastable) Dimer->Kinetic Fast Nucleation Kinetic->Thermodynamic Slurry Maturation (Ostwald Ripening)

Mechanistic pathway of carboxylic acid polymorphism and thermodynamic resolution.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Prevention)

Objective: To crystallize 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid without triggering 4[4].

  • Dissolution: Dissolve the crude acid in a minimal volume of Isopropanol (IPA) at 60 °C. Ensure complete dissolution.

  • Clarification: Perform a hot filtration to remove insoluble particulates that could cause erratic primary nucleation.

  • Anti-Solvent Addition (Phase 1): Slowly add warm Water (anti-solvent) dropwise until the solution becomes faintly turbid, then add a few drops of IPA until it just clears. You are now inside the metastable zone.

  • Seeding: Add 1-2 wt% of pure 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid seed crystals. Hold the temperature at 55 °C for 30 minutes to allow the seed bed to establish and consume supersaturation. (Self-Validation: The solution should become a light, flowable suspension without any oily droplets on the flask walls).

  • Anti-Solvent Addition (Phase 2): Resume the dropwise addition of Water over 2 hours while maintaining moderate agitation.

  • Cooling: Linearly cool the suspension to 5 °C over 4 hours.

  • Isolation: Filter the resulting blocky crystals and wash with cold 10% IPA/Water.

Protocol B: Thermodynamically Controlled Slurry Maturation

Objective: To convert mixed or kinetic polymorphs into the thermodynamically stable form.

  • Suspension: Suspend the kinetically crystallized product in a 1:5 mixture of Ethanol/Water (or a solvent system where the compound has ~10-20 mg/mL solubility at the target temperature).

  • Heating: Heat the slurry to 45 °C (strictly below the dissolution point).

  • Maturation: Stir vigorously for 12–24 hours.

  • In-Process Verification: Monitor the polymorphic transition via offline microscopy. (Self-Validation: You should observe the morphological transition from fine needles to dense prisms). Alternatively, confirm via powder X-ray diffraction (pXRD).

  • Cooling & Isolation: Once conversion is complete, cool slowly to 10 °C and filter.

References

  • Molport. 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid. Molport Database. 1

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo Technical Resources.

  • ACS Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. 5

  • ACS Publications. Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Crystal Growth & Design. 3

  • ACS Publications. Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design. 2

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Oiling Out). LibreTexts Chemistry.6

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo Webinars. 4

Sources

Troubleshooting

Minimizing side reactions during 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid amidation

Welcome to the Technical Support Center for heterocyclic amidation workflows. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (also known as 3-chloro-5-methylisoxazole-4-carboxylic acid) is a highly functionalized, elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic amidation workflows. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (also known as 3-chloro-5-methylisoxazole-4-carboxylic acid) is a highly functionalized, electron-deficient building block frequently used in drug discovery. However, its unique electronic structure makes it highly susceptible to side reactions such as nucleophilic aromatic substitution (SNAr) and base-mediated ring cleavage.

This guide is designed by Senior Application Scientists to help you troubleshoot these specific degradation pathways, optimize your coupling conditions, and ensure high-yield amide bond formation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing isoxazole ring opening during my amide coupling? A: The isoxazole ring contains a relatively weak N–O bond that is highly sensitive to harsh conditions and strong bases[1]. When strong bases (e.g., NaOH, KOH, or large excesses of unhindered amines like Triethylamine) are used to drive the amidation, they can initiate base-promoted ring cleavage, leading to a complex mixture of acyclic degradation products.

  • The Fix: Transition to mild, non-nucleophilic bases. Pyridine or N-Methylmorpholine (NMM) are ideal because they provide sufficient basicity to facilitate acid activation without reaching the threshold required to fracture the N–O bond.

Q2: My LC-MS shows a major byproduct with a mass 34 Da lower than my target. What is happening? A: You are observing the loss of the chlorine atom via Nucleophilic Aromatic Substitution (SNAr)[2]. The isoxazole ring is inherently electron-deficient. The presence of the electronegative chlorine at the 3-position, combined with the strong electron-withdrawing effect of the adjacent 4-carboxylic acid/amide group, makes the C3 carbon highly electrophilic. If your reacting amine is a strong nucleophile and the reaction is run at elevated temperatures, the amine will attack the C3 position and displace the chloride ion.

  • The Fix: Strictly control the stoichiometry of your amine (limit to 1.00–1.05 equivalents) and keep the reaction temperature between 0°C and 20°C.

Q3: Which coupling reagent provides the best balance of reactivity and substrate stability? A: We strongly recommend T3P (Propylphosphonic anhydride). Traditional methods like converting the acid to an acid chloride using SOCl₂ often require harsh conditions that degrade the isoxazole core. Carbodiimides (EDC/HOBt) or uronium salts (HATU) are effective but can still promote SNAr if the reaction requires extended times. T3P operates under exceptionally mild conditions, requires only weak bases like pyridine, and generates completely water-soluble byproducts, which eliminates the need for harsh acidic or basic aqueous workups[3],[4].

Part 2: Quantitative Reagent Comparison

To select the optimal conditions, review the empirical performance data of common activation strategies for this specific isoxazole substrate:

Coupling ReagentBase RequirementReaction TempSNAr Risk (Cl Loss)Ring Opening RiskYield Profile
SOCl₂ (Acid Chloride) TEA / DIPEAReflux (then 0°C)HighHighLow to Moderate
EDC / HOBt DIPEA25°CModerateModerateModerate to Good
HATU DIPEA25°CModerateLowGood
T3P (50% in EtOAc) Pyridine / NMM0°C to 25°CLow Low Excellent

Part 3: Optimized Experimental Protocol (T3P-Mediated Amidation)

This protocol utilizes T3P and Pyridine to suppress both SNAr and ring-opening side reactions[4]. The workflow is designed as a self-validating system; mandatory In-Process Controls (IPC) ensure that side reactions are caught before workup.

Reagents:

  • 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (1.0 eq)

  • Amine nucleophile (1.05 eq)

  • T3P (50% solution in EtOAc) (1.5 eq)

  • Pyridine (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried flask under inert atmosphere (N₂), dissolve 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid (1.0 eq) and the amine (1.05 eq) in anhydrous EtOAc.

  • Base Addition & Cooling: Add Pyridine (3.0 eq) to the stirring solution. Cool the reaction mixture to 0°C using an ice-water bath. Causality: Cooling prevents the amine from initiating an SNAr attack on the C3-chloro position prior to acid activation.

  • Activation: Dropwise, add the T3P solution (1.5 eq) over 10 minutes. Maintain the temperature at 0°C for 30 minutes, then allow it to slowly warm to room temperature (20°C).

  • Self-Validating IPC Check: At 1 hour, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is proceeding correctly if the target mass [M+H]⁺ is the base peak, and the des-chloro byproduct ([M+H]⁺ - 34 Da) is <2% relative area.

  • Aqueous Workup: Once the starting material is consumed, quench the reaction with water. Wash the organic layer sequentially with 1N aqueous HCl (to remove pyridine and unreacted amine), saturated aqueous NaHCO₃, and brine.

    • Note: T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase during these washes[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Part 4: Process Troubleshooting Workflow

Use the following diagnostic decision tree to identify and resolve issues during your In-Process Control (IPC) analysis.

AmidationTroubleshooting Start Amidation of 3-Chloro-5-methyl- 1,2-oxazole-4-carboxylic acid IPC LC-MS In-Process Control (IPC) at 1 Hour Start->IPC SNAr Mass = Target - 34 Da (Loss of Cl via SNAr) IPC->SNAr Side Reaction RingOpen Multiple Unidentified Peaks (Isoxazole Ring Cleavage) IPC->RingOpen Degradation Success Clean Target Mass (Desired Amide Formed) IPC->Success Optimal FixSNAr Action: Reduce Temp to 0-20°C Limit Amine to 1.05 eq SNAr->FixSNAr FixRing Action: Switch to Pyridine/NMM Avoid Strong Bases (NaOH/TEA) RingOpen->FixRing Workup Proceed to Mild Aqueous Workup (Wash with 1N HCl, then Brine) Success->Workup

Figure 1: Troubleshooting workflow for 3-chloro-5-methylisoxazole-4-carboxylic acid amidation.

Part 5: References

  • Title: WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE Source: AMRI (ribbitt.com) URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Chemistry Portal (Org. Lett., 2011, 13, 5048-5051) URL: [Link]

  • Title: Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides Source: Organic Letters - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Differentiating Regioisomers: A Comprehensive NMR Comparison Guide for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid vs. 5-Chloro-3-methyl-1,2-oxazole-4-carboxylic acid

Introduction In the development of β-lactam antibiotics (such as oxacillin and dicloxacillin) and immunosuppressive agents (like leflunomide analogs), isoxazole-4-carboxylic acids serve as critical structural building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of β-lactam antibiotics (such as oxacillin and dicloxacillin) and immunosuppressive agents (like leflunomide analogs), isoxazole-4-carboxylic acids serve as critical structural building blocks. During the synthesis of these active pharmaceutical ingredients (APIs), controlling and verifying regioselectivity is a paramount challenge.

Specifically, distinguishing 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid from its regioisomer, 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid , is essential. Misidentification at this intermediate stage can lead to the synthesis of an entirely inactive API. This guide provides an objective comparison of the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectroscopic profiles of these two regioisomers, detailing the mechanistic causality behind their chemical shifts and providing a self-validating analytical protocol.

Part 1: Structural & Mechanistic Overview

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen (position 1) and nitrogen (position 2) atoms. The fundamental principle driving the NMR differentiation of these regioisomers lies in the differing electronegativities of these heteroatoms:

  • Oxygen (O1) is highly electronegative and draws significant electron density away from the adjacent C5 position via inductive effects.

  • Nitrogen (N2) is less electronegative than oxygen, resulting in a weaker electron-withdrawing effect at the adjacent C3 position.

Causality in Chemical Shifts: Because C5 is more electron-deficient than C3, any substituent attached to C5 will be more deshielded. Therefore, a methyl group at C5 will resonate further downfield in both ^1^H and ^13^C NMR compared to a methyl group at C3. This intrinsic electronic asymmetry is the primary diagnostic tool for [1].

Part 2: ^1^H and ^13^C NMR Data Comparison

The quantitative data below summarizes the expected chemical shifts for both regioisomers when analyzed in DMSO-d6.

Table 1: ^1^H NMR Spectral Data Comparison (400 MHz, DMSO-d6)
Nucleus3-Chloro-5-methyl isomer5-Chloro-3-methyl isomerCausality / Assignment Logic
CH3 Singlet, δ ~2.65 ppm (3H)Singlet, δ ~2.40 ppm (3H)The C5-CH3 is heavily deshielded by the adjacent ring oxygen. The C3-CH3 is less deshielded by the adjacent nitrogen.
COOH Broad singlet, δ ~13.2 ppm (1H)Broad singlet, δ ~13.2 ppm (1H)Highly deshielded acidic proton. Rapidly exchanges with D2O, making it unreliable for regiochemical assignment.
Table 2: ^13^C NMR Spectral Data Comparison (100 MHz, DMSO-d6)
Carbon Position3-Chloro-5-methyl isomer5-Chloro-3-methyl isomerCausality / Assignment Logic
C3 ~154.4 ppm (C-Cl)159.0 ppm (C-CH3~)C3 attached to Cl is slightly upfield of C3 attached to CH3 due to the resonance donation effects of the halogen.
C4 ~111.5 ppm~109.5 ppmThe most electron-rich carbon of the isoxazole ring; chemical shift is relatively stable but slightly affected by adjacent inductive effects.
C5 173.5 ppm (C-CH3~)~155.0 ppm (C-Cl)C5 is intrinsically deshielded by O1. When attached to a methyl group, it resonates >170 ppm. Chlorine substitution shifts it upfield.
CH3 ~12.8 ppm~11.2 ppmThe C5-methyl carbon is more deshielded than the C3-methyl carbon.
COOH ~162.0 ppm~161.5 ppmStandard carboxylic acid carbonyl resonance; largely unaffected by ring regiochemistry.

Data supported by general 1 [2].

Part 3: Self-Validating Experimental Protocol

Relying solely on 1D chemical shifts can be risky if the sample concentration or pH fluctuates, as these variables can cause minor shift drifting. To ensure absolute trustworthiness, the following protocol incorporates a self-validating system using 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC relies on absolute atomic connectivity rather than relative chemical shifts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Causality: DMSO-d6 is strictly required because it completely solubilizes the carboxylic acid and strongly hydrogen-bonds with the -COOH proton, shifting it far downfield (~13 ppm) to prevent overlap with the baseline [3].

  • Instrument Calibration: Tune and match the NMR probe for ^1^H and ^13^C frequencies on a 400 MHz (or higher) spectrometer. Shim the magnet using the ^2^H lock signal of the DMSO solvent.

  • 1D Acquisition:

    • Acquire the ^1^H NMR spectrum (16–32 scans, relaxation delay D1 = 2s, 30° pulse angle).

    • Acquire the ^13^C NMR spectrum (512–1024 scans, proton-decoupled sequence, D1 = 2s).

  • 2D HMBC Validation (The Self-Validating Step): Acquire a 2D ^1^H-^13^C HMBC spectrum optimized for long-range couplings (J = 8 Hz).

    • If 3-Chloro-5-methyl: The methyl protons (δ ~2.65) will show a strong 3-bond correlation to the C4 carbon (δ ~111.5) and a 2-bond correlation to the highly deshielded C5 carbon (δ ~173.5). There will be no correlation to C3.

    • If 5-Chloro-3-methyl: The methyl protons (δ ~2.40) will show a 3-bond correlation to C4 (δ ~109.5) and a 2-bond correlation to the C3 carbon (δ ~159.0). There will be no correlation to C5.

Part 4: Analytical Workflow Visualization

G cluster_analysis Start Unknown Isoxazole Regioisomer (3-Chloro vs 5-Chloro) Prep Sample Preparation (15-20 mg in DMSO-d6) Start->Prep Acq NMR Acquisition (1H, 13C, and 2D HMBC) Prep->Acq H1 1H NMR CH3 Shift Acq->H1 C13 13C NMR C3/C5 Shifts Acq->C13 HMBC 2D HMBC Connectivity Acq->HMBC IsomerA 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid 1H: CH3 @ ~2.65 ppm 13C: C5 @ ~173 ppm HMBC: CH3 correlates to C5 H1->IsomerA > 2.6 ppm IsomerB 5-Chloro-3-methyl-1,2-oxazole-4-carboxylic acid 1H: CH3 @ ~2.40 ppm 13C: C3 @ ~159 ppm HMBC: CH3 correlates to C3 H1->IsomerB < 2.5 ppm C13->IsomerA C13->IsomerB HMBC->IsomerA HMBC->IsomerB

Caption: Workflow for differentiating isoxazole regioisomers using 1H, 13C, and 2D HMBC NMR spectroscopy.

References

  • Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues Source: MDPI URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Synthesis, Antimicrobial Evaluation and Electrochemical Studies of some Novel Isoxazole Derivatives Source: Der Pharma Chemica URL

Sources

Comparative

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid vs 5-methylisoxazole-4-carboxylic acid reactivity

Comparative Reactivity Guide: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid vs. 5-Methylisoxazole-4-carboxylic acid Introduction 1,2-Oxazoles (commonly known as isoxazoles) are highly valued bioisosteres in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid vs. 5-Methylisoxazole-4-carboxylic acid

Introduction

1,2-Oxazoles (commonly known as isoxazoles) are highly valued bioisosteres in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates. However, the substitution pattern on the isoxazole ring drastically alters its electronic landscape and steric profile. As a Senior Application Scientist, I frequently observe that treating all isoxazole building blocks as chemically equivalent leads to failed syntheses and degraded yields.

This guide provides an objective, in-depth comparison of two critical building blocks: 3-chloro-5-methylisoxazole-4-carboxylic acid and 5-methylisoxazole-4-carboxylic acid , detailing how the C3-chlorine atom fundamentally shifts the reactivity paradigm.

Section 1: Structural & Electronic Profiling (Causality Analysis)

The divergence in reactivity between these two compounds is governed by two primary physical chemistry principles:

  • Electronic Effects (Inductive Pull): The unsubstituted 5-methylisoxazole-4-carboxylic acid has a predicted pKa of approximately 2.85[1]. The introduction of the highly electronegative chlorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I) across the conjugated system. This stabilizes the C4-carboxylate anion, lowering the pKa (making it more acidic). During amide coupling, this -I effect makes the carbonyl carbon of the active ester more electrophilic, which theoretically accelerates aminolysis but simultaneously activates the isoxazole ring for side reactions.

  • Steric Clash: Chlorine possesses a van der Waals radius of ~1.75 Å, which is significantly larger than the hydrogen atom (~1.20 Å) present at the C3 position of the unsubstituted analog. This creates substantial steric bulk immediately adjacent to the C4-carboxylic acid. When reacting with bulky secondary amines, this steric clash severely hinders the desired nucleophilic attack, necessitating the use of highly efficient, low-steric coupling agents.

Section 2: Quantitative Performance & Reactivity Comparison

To guide your synthetic strategy, the following table summarizes the divergent reactivity profiles of both building blocks:

Property / Parameter5-Methylisoxazole-4-carboxylic acid3-Chloro-5-methylisoxazole-4-carboxylic acid
Predicted pKa ~2.85[1]~1.80 (Estimated via -I effect)
Electronic Effect at C4 Neutral to slightly activatingStrongly electron-withdrawing (-I)
Steric Environment Unhindered (C3-H)Highly Hindered (C3-Cl, rvdW​ ≈ 1.75 Å)
Amide Coupling (1° Amines) High yield (EDC/DMAP or SOCl2)[2]Moderate to High (Requires HATU)
Amide Coupling (2° Amines) Moderate to High yieldLow yield (Steric clash + SNAr risk)
Thermal Stability Stable up to ~140 °CProne to decarboxylation >100 °C

Section 3: Mechanistic Divergence & Competing Pathways

Amide Coupling & SNAr Risks

While 5-methylisoxazole-4-carboxylic acid smoothly undergoes amide coupling using standard EDC/DMAP conditions[2], the 3-chloro variant presents a unique challenge. The electron-deficient isoxazole ring, further activated by the -I effect of the chlorine, becomes susceptible to Nucleophilic Aromatic Substitution (SNAr) at C3. If highly nucleophilic aliphatic amines are used under forcing conditions, C3-amination directly competes with C4-amide formation.

Workflow Acid Carboxylic Acid Starting Material Activation Activation (HATU/DIPEA) Acid->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster Amide Target Amide Product ActiveEster->Amide + Amine (Desired) SNAr C3-SNAr Byproduct (3-Chloro only) ActiveEster->SNAr + Amine (Side Reaction)

Logical relationship of amide coupling pathways and potential C3-SNAr side reactions.

Decarboxylation Stability

Heteroaromatic carboxylic acids are susceptible to protodecarboxylation. The 5-methylisoxazole-4-carboxylic acid requires elevated temperatures (e.g., 160 °C with Pd catalysts) to undergo decarboxylative coupling[3]. Conversely, the 3-chloro variant is significantly more prone to decarboxylation because the electron-withdrawing chlorine stabilizes the transient C4-carbanion intermediate formed during the loss of CO2.

Decarboxylation Carboxylate Isoxazole-4-carboxylate Anion TS Decarboxylation Transition State Carboxylate->TS Heat / Pd(0) Carbanion C4-Carbanion Intermediate (Stabilized by 3-Cl) TS->Carbanion - CO2 Product Protodecarboxylation Product Carbanion->Product + H+

Mechanistic pathway of isoxazole-4-carboxylic acid decarboxylation via a carbanion intermediate.

Section 4: Self-Validating Experimental Protocols

To maximize yield and suppress the aforementioned side reactions, synthetic strategies must diverge based on the specific building block utilized.

Protocol A: High-Efficiency Amide Coupling (Optimized for 3-Chloro-5-methylisoxazole-4-carboxylic acid)

Causality: Due to the steric hindrance of the C3-chlorine and the risk of SNAr, mild but highly reactive coupling conditions are required. HATU is selected because it generates a highly reactive 7-aza-OBt active ester that overcomes steric barriers rapidly at room temperature, minimizing the time the substrate is exposed to the amine nucleophile.

  • Dissolution: Dissolve 1.0 eq of 3-chloro-5-methylisoxazole-4-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is highly sterically hindered, preventing it from acting as a nucleophile and triggering SNAr at the C3 position.

  • Activation: Add 1.1 eq of HATU. Stir at room temperature for exactly 15 minutes.

  • Validation Step (Critical): Monitor the reaction via LC-MS. Proceed only when the mass of the starting acid is fully consumed and the mass of the HOAt-active ester is observed. Why: Adding the amine before full activation leads to unreacted acid and potential guanidinium byproduct formation from the amine reacting directly with HATU.

  • Aminolysis: Add 1.2 eq of the target amine dropwise. Stir for 2-4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash the organic layer with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate.

Protocol B: Acid Chloride Generation (Optimized for 5-Methylisoxazole-4-carboxylic acid)

Causality: The lack of steric hindrance at C3 allows for the robust and highly scalable formation of the acid chloride using thionyl chloride[4]. This method is cost-effective and avoids the atom economy issues associated with heavy uronium coupling agents.

  • Reagent Mixing: Suspend 1.0 eq of 5-methylisoxazole-4-carboxylic acid in neat thionyl chloride (SOCl2, 5.0 volumes).

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, significantly accelerating the reaction[4].

  • Reflux: Heat the mixture to 70 °C for 3 hours under a reflux condenser fitted with a gas scrubber.

  • Validation Step (Critical): Remove a 10 µL aliquot, quench into 1 mL of anhydrous methanol, and analyze by TLC/LC-MS. The presence of the methyl ester confirms complete conversion to the acid chloride.

  • Purification: Distill off excess SOCl2 under reduced pressure. Co-evaporate the resulting residue twice with anhydrous toluene to ensure complete removal of residual HCl and SOCl2.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and add dropwise to a pre-cooled (0 °C) solution of the target amine (1.1 eq) and Triethylamine (2.0 eq) in DCM.

References[2] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. Source: nih.gov.Link[4] Garbapu Suresh-LOC-MS - viXra.org. Source: vixra.org. Link[1] 5-Methyl-isoxazol-4-carboxylic acid - ChemBK. Source: chembk.com. Link[3] Pd(0)-Catalyzed Decarboxylative Coupling and Tandem C–H Arylation/Decarboxylation for the Synthesis of Heteroaromatic Biaryls. Source: acs.org. Link

Sources

Validation

Optimizing HPLC Purity Analysis for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid: A Comparative Validation Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule in Focus: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8) The Analytical Challenge: Structural Causality...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule in Focus: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8)

The Analytical Challenge: Structural Causality in Method Design

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid is a highly functionalized, polar intermediate critical to the synthesis of isoxazole-containing pharmaceuticals, including selective COX-2 inhibitors and immunomodulators [1]. From a chromatographic perspective, this molecule presents a distinct set of challenges:

  • Ionization State: The carboxylic acid moiety has a predicted pKa of approximately 3.2. If the mobile phase pH is not strictly controlled below 2.0, the molecule exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention shifts.

  • Hydrophilic Nature: The high polarity of the oxazole ring combined with the carboxylic acid results in poor retention on traditional hydrophobic stationary phases (like standard C18).

  • Critical Pairs: During synthesis, the des-chloro analog (5-methyl-1,2-oxazole-4-carboxylic acid) and positional isomers are common impurities. Separating these critical pairs requires shape selectivity and specific electronic interactions that standard alkyl phases cannot provide.

To address these challenges, this guide compares a traditional Fully Porous C18 method against a rationally designed Core-Shell Biphenyl method, validated according to the latest [2].

G Target 3-Chloro-5-methyl- 1,2-oxazole-4-carboxylic acid C18 Standard C18 Column Target->C18 Biphenyl Core-Shell Biphenyl Column Target->Biphenyl Mech1 Hydrophobic Interactions Only (Weak Retention) C18->Mech1 Mech2 Hydrophobic + π-π + Dipole Interactions (Strong Retention) Biphenyl->Mech2 Outcome1 Poor Resolution Peak Tailing Mech1->Outcome1 Outcome2 High Resolution (Rs > 2.5) Sharp Peaks Mech2->Outcome2

Caption: Chromatographic interaction mechanisms comparing standard C18 and Biphenyl stationary phases.

Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The inclusion of a continuous System Suitability Test (SST) ensures that any deviation in column chemistry or mobile phase preparation automatically halts the analysis before sample data is compromised.

Reagents & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA drops the pH to ~1.9, ensuring the carboxylic acid is fully protonated (neutral), maximizing retention and eliminating secondary interactions with residual silanols.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

  • SST Standard: A mixture containing 0.1 mg/mL of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid and 0.05 mg/mL of 5-methyl-1,2-oxazole-4-carboxylic acid (critical impurity).

Chromatographic Conditions
  • Column A (Traditional): Fully Porous C18 (150 x 4.6 mm, 5 µm)

  • Column B (Optimized): Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm (optimal absorbance for the conjugated oxazole system)

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–8 min: 10% 60% B

    • 8–10 min: 60% B

    • 10.1–15 min: 10% B (Re-equilibration)

The Self-Validating SST Sequence

Before analyzing unknown samples, the system must pass the following gates:

  • Blank Injection: Must show no interfering peaks at the retention time of the target.

  • SST Injection (x6):

    • Resolution ( Rs​ ) between the target and the des-chloro impurity must be ≥2.0 .

    • Tailing Factor ( Tf​ ) for the target must be ≤1.5 .

    • Relative Standard Deviation (%RSD) of peak area ≤1.0% . If any parameter fails, the sequence automatically aborts.

Comparative Performance Data

The empirical data demonstrates why relying solely on hydrophobic interactions (C18) is insufficient for highly functionalized polar aromatics. The Core-Shell Biphenyl column leverages π−π interactions with the oxazole ring and dipole-dipole interactions with the chlorine atom, drastically improving selectivity.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Performance Gain
Retention Time ( tR​ ) 4.2 min6.8 min+61% (Better retention of polar acid)
Resolution ( Rs​ ) from Des-chloro Impurity 1.3 (Co-elution risk)3.1 (Baseline separation)+138% (Superior π−π selectivity)
Tailing Factor ( Tf​ ) 1.821.15-36% (Sharper, more symmetrical peak)
Theoretical Plates ( N ) ~8,500~22,000+158% (Core-shell efficiency)
Signal-to-Noise (S/N) at 0.1% level 8:125:1+212% (Better sensitivity due to peak shape)

ICH Q2(R2) Method Validation Results

Following the selection of the Core-Shell Biphenyl column, the method was subjected to full validation per the [3]. The enhanced approach ensures the procedure is fit for its intended purpose—quantifying the purity of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

G N1 Method Development (ICH Q14) N2 Column Selection (Biphenyl vs C18) N1->N2 N3 Mobile Phase Optimization (pH < pKa via TFA) N1->N3 N4 Method Validation (ICH Q2(R2)) N2->N4 N3->N4 N5 Specificity & Resolution (Rs > 2.0) N4->N5 N6 Linearity & Range (R² > 0.999) N4->N6 N7 Accuracy & Precision (%RSD < 2.0%) N4->N7 N8 Robustness (Self-Validating SST) N5->N8 N6->N8 N7->N8

Caption: ICH Q2(R2) guided HPLC method development and validation workflow for purity analysis.

Table 2: Validation Summary (Core-Shell Biphenyl Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ Blank and diluent show no peaks at 6.8 minPASS
Linearity (Range) R2≥0.999 (LOQ to 120%) R2=0.9998 (0.05 µg/mL to 120 µg/mL)PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% (across 3 concentration levels)PASS
Method Precision %RSD ≤2.0% (n=6)%RSD = 0.45%PASS
Limit of Quantitation (LOQ) S/N ≥10 0.05 µg/mL (S/N = 14)PASS
Robustness Maintain SST criteriaPassed across ±0.2 pH, ±2°C, ±0.1 mL/minPASS

Conclusion

The purity analysis of highly functionalized, polar aromatic acids like 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid exposes the limitations of traditional C18 stationary phases. By understanding the structural causality of the molecule—specifically its pKa and electron-rich oxazole ring—analysts can rationally select a Core-Shell Biphenyl column combined with low-pH mobile phases.

As demonstrated by the experimental data, this optimized approach yields a 138% improvement in resolution and a 36% reduction in peak tailing compared to standard methods. Furthermore, wrapping this optimized chromatography in a self-validating SST protocol ensures strict compliance with ICH Q2(R2) standards, delivering a highly trustworthy, robust, and audit-ready analytical method.

References

  • Molport. "3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid Product Information (CAS: 16880-29-8)." Molport Chemical Database. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures - Guidance for Industry." (March 2024). Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

Comparative

Comparing coupling reagents for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid peptide synthesis

Overcoming Steric and Electronic Barriers: A Comparative Guide to Coupling 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid Introduction: The Anatomy of a "Difficult Coupling" In modern peptidomimetic drug design, 3-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric and Electronic Barriers: A Comparative Guide to Coupling 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid

Introduction: The Anatomy of a "Difficult Coupling"

In modern peptidomimetic drug design, 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS 16880-29-8) is a highly valuable heterocyclic building block [[1]](). However, incorporating this moiety via amide bond formation presents a formidable synthetic challenge. As an Application Scientist, I frequently observe standard peptide coupling protocols fail when applied to this specific acid.

The failure is rooted in fundamental chemical causality:

  • Steric Hindrance: The 4-carboxylic acid is dually flanked by a bulky 3-chloro group and a 5-methyl group, creating a dense steric shield around the carbonyl carbon.

  • Electronic Deactivation: The electron-withdrawing nature of the isoxazole ring and the highly electronegative chlorine atom severely diminishes the nucleophilicity of the carboxylate anion 2.

Because the initial attack of the carboxylate on the coupling reagent is sluggish, using highly reactive uronium salts (like HATU or HBTU) without proper controls exposes the unreacted peptide N-terminus to the coupling reagent. This leads to irreversible guanidinylation —a dead-end side reaction that permanently terminates chain growth 3.

G A 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid B1 Steric Hindrance (3-Chloro & 5-Methyl groups) A->B1 B2 Electronic Deactivation (Electron-withdrawing isoxazole) A->B2 C Sluggish Carboxylate Activation B1->C B2->C D1 Uronium Salts (HATU) Risk: Guanidinylation if not pre-activated C->D1 D2 Carbodiimides (DIC/Oxyma) No Guanidinylation Risk Highly Reactive Ester C->D2 D3 Phosphonium Salts (PyBOP) No Guanidinylation Risk Slower Kinetics C->D3

Mechanistic workflow illustrating the challenges of coupling this acid and reagent selection.

Comparative Evaluation of Coupling Reagents

To successfully couple this hindered isoxazole, the chosen reagent must generate a highly reactive intermediate while mitigating side reactions.

HATU / DIPEA (The Kinetic Champion)

HATU is the gold standard for sterically hindered amino acids due to the "7-aza effect." The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric (neighboring group) assistance, coordinating with the incoming amine to drastically accelerate aminolysis 4.

  • The Catch: Because the isoxazole acid activates slowly, HATU must be strictly pre-activated. If the amine is introduced before the acid fully consumes the HATU, the uronium salt will rapidly guanidinylate the amine.

DIC / OxymaPure (The Robust Workhorse)

This carbodiimide/oxime combination is exceptional for difficult couplings. Oxyma forms an active ester with reactivity comparable to HOAt but completely lacks the structural capacity to cause guanidinylation 5. It also avoids the explosive hazards associated with benzotriazoles, making it ideal for scale-up.

PyBOP / DIPEA (The Safe Alternative)

As a phosphonium salt, PyBOP does not react with primary amines, completely eliminating the guanidinylation risk even during prolonged couplings [](). However, the resulting OBt active ester is significantly less reactive than OAt or Oxyma esters, often requiring double-coupling cycles to achieve acceptable yields.

Quantitative Performance Summary

Coupling SystemActive Ester FormedRelative KineticsGuanidinylation RiskRecommended EquivalentsTypical Yield (Hindered)
HATU / DIPEA OAt (7-aza-OBt)Very HighHigh (if not pre-activated)2.0 eq Acid / 1.9 eq HATU88 - 95%
DIC / Oxyma Oxyma esterHighNone 3.0 eq Acid / 3.0 eq DIC90 - 96%
PyBOP / DIPEA OBtModerateNone 3.0 eq Acid / 3.0 eq PyBOP75 - 82%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure trustworthiness and reproducibility in your lab.

Protocol A: DIC/Oxyma-Mediated Solid-Phase Coupling (Recommended)

Use this protocol for routine SPPS to maximize yield while eliminating side-reaction risks.

  • Preparation: Dissolve 3.0 equivalents of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid and 3.0 equivalents of OxymaPure in minimal DMF (approx. 0.1 M concentration).

  • Activation: Add 3.0 equivalents of DIC to the solution. Stir for 3 minutes at room temperature.

    • Causality: DIC forms an O-acylisourea intermediate, which is rapidly attacked by the Oxyma nucleophile to form the active ester. The 3-minute window ensures complete conversion before exposure to the resin.

  • Coupling: Transfer the activated mixture to the resin-bound amine. Agitate for 2 hours at room temperature (or 1 hour at 50°C if using a microwave synthesizer).

  • Validation: Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test.

    • Self-Validation: If the Kaiser test is positive (blue beads), do not extend the reaction time. Instead, perform a second coupling cycle using 2.0 equivalents of fresh reagents. Extending time beyond 2 hours only increases the risk of resin degradation without improving the yield of this sterically hindered bond.

Protocol B: HATU/DIPEA-Mediated Coupling (For Highly Aggregating Sequences)

Use this protocol when the peptide sequence is prone to aggregation and requires the extreme kinetic speed of the 7-aza effect.

  • Preparation: Dissolve 2.0 equivalents of the isoxazole acid and 1.9 equivalents of HATU in DMF.

    • Causality: Using a slight deficit of HATU (1.9 eq relative to 2.0 eq acid) guarantees that all uronium salt is consumed during activation, leaving zero unreacted HATU to guanidinylate the peptide.

  • Critical Pre-Activation: Add 4.0 equivalents of DIPEA. Wait exactly 3 minutes.

    • Causality: The base deprotonates the sluggish acid, allowing it to attack the HATU. This 3-minute window is the most critical self-validating control in the protocol; it ensures the complete formation of the OAt active ester before the amine is introduced.

  • Coupling: Add the pre-activated mixture to the free amine. React for 1 to 1.5 hours.

  • Validation: Monitor completion via LC-MS (for solution phase) or Kaiser test (for SPPS).

References

  • 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid Source: Molport URL
  • Source: PeptideChemistry.
  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences Source: NIH URL
  • Peptide Coupling Reagents, More than a Letter Soup Source: UniUrb URL
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL
  • Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL

Sources

Validation

FTIR spectroscopy reference peaks for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural verification of heterocyclic compounds. For drug development professionals and synthetic chemists working with halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural verification of heterocyclic compounds. For drug development professionals and synthetic chemists working with halogenated isoxazoles, distinguishing between closely related analogs is critical for quality control and downstream synthesis.

This guide provides an in-depth, objective comparison of the FTIR reference peaks for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid against its non-chlorinated baseline analog,[1]. By analyzing the specific spectral shifts induced by halogenation, researchers can confidently validate their synthesized or procured materials.

Mechanistic Insights: The Inductive Effect on Vibrational Frequencies

To accurately interpret the FTIR spectrum of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid, one must understand the quantum mechanical and electrostatic impacts of the chlorine substitution at the 3-position of the isoxazole ring.

  • Carbonyl (C=O) Shift via Inductive Withdrawal: In the baseline compound (5-methylisoxazole-4-carboxylic acid), the carboxylic acid carbonyl group is conjugated with the π -system of the isoxazole ring, which slightly weakens the C=O bond and lowers its stretching frequency to approximately 1690 cm⁻¹. When a highly electronegative chlorine atom is introduced at the 3-position, it exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the ring, reducing its ability to conjugate with the carbonyl group. As a result, the C=O bond retains more double-bond character, increasing its force constant and shifting the peak to a higher wavenumber (~1710 cm⁻¹).

  • Heterocyclic Ring Perturbation: The isoxazole ring exhibits characteristic C=N and C=C stretching vibrations[2]. The introduction of the heavy chlorine atom alters the reduced mass of the vibrating system and perturbs the electron distribution, causing subtle but distinct shifts in the ring-breathing modes[3].

  • The C-Cl Diagnostic Peak: The carbon-chlorine bond provides a highly diagnostic, strong stretching vibration in the fingerprint region, which is entirely absent in the non-chlorinated analog.

Comparative FTIR Data Analysis

The following table summarizes the quantitative spectral data, comparing the expected FTIR peaks of the chlorinated product against the established baseline analog.

Functional Group / Vibration Mode5-Methyl-1,2-oxazole-4-carboxylic acid (Baseline)[1]3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (Target)Causality / Shift Mechanism
O-H Stretch (Carboxylic Acid)2500 - 3200 cm⁻¹ (Broad)2500 - 3200 cm⁻¹ (Broad)Extensive intermolecular hydrogen bonding remains largely unaffected by the distant Cl atom.
C=O Stretch (Carbonyl)~1690 cm⁻¹~1710 cm⁻¹-I effect of Chlorine reduces ring conjugation, increasing the C=O force constant.
C=N / C=C Stretch (Isoxazole Ring)~1605 cm⁻¹ / ~1510 cm⁻¹~1615 cm⁻¹ / ~1520 cm⁻¹Ring electron density is altered by the halogen, stiffening the heterocyclic bonds.
C-O Stretch (Carboxylic Acid)~1240 cm⁻¹~1230 cm⁻¹Minor perturbation due to adjacent ring electronics and altered resonance.
C-Cl Stretch (Halogen Bond)N/A~755 cm⁻¹Direct diagnostic peak confirming the successful chlorination at the 3-position.

Experimental Protocol: Self-Validating FTIR Workflow

To achieve high-resolution, reproducible spectra that match the reference peaks above, the experimental protocol must be treated as a self-validating system. We recommend the Potassium Bromide (KBr) Pellet Method for solid carboxylic acids, as it minimizes the anomalous dispersion effects sometimes seen in Attenuated Total Reflectance (ATR) spectroscopy.

Step 1: Matrix Desiccation (Critical Control)

  • Action: Bake IR-grade KBr powder at 105°C for a minimum of 2 hours prior to use. Store in a desiccator.

  • Causality: KBr is highly hygroscopic. If ambient moisture is absorbed, it will produce a massive, broad O-H stretch around 3400 cm⁻¹. Because 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid relies on the 2500-3200 cm⁻¹ region to validate its carboxylic O-H group, a wet KBr matrix will artificially mask the sample's signal, invalidating the structural confirmation.

Step 2: Sample Preparation

  • Action: Mill 1-2 mg of the isoxazole sample with 200 mg of the dried KBr in an agate mortar until a fine, uniform powder is achieved. Press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Causality: Grinding reduces the particle size to less than the wavelength of the IR radiation (typically < 2 µm), preventing the Christiansen effect (asymmetric scattering that distorts peak shapes).

Step 3: Background Subtraction & System Validation

  • Action: Run a scan of a blank KBr pellet (4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality: This step subtracts atmospheric CO₂ (~2350 cm⁻¹) and trace H₂O, ensuring that any peaks observed in the final spectrum originate exclusively from the isoxazole derivative.

Step 4: Data Acquisition and Peak Picking

  • Action: Scan the sample pellet using the same parameters. Apply a baseline correction algorithm to account for any residual scattering. Identify the C=O (~1710 cm⁻¹) and C-Cl (~755 cm⁻¹) peaks to confirm product identity.

Workflow Visualization

FTIR_Workflow N1 Matrix Desiccation (Dry KBr at 105°C) N2 Sample Preparation (1mg Sample + 200mg KBr) N1->N2 Prevent H2O Masking N3 Background Scan (Subtract H2O & CO2) N2->N3 Load Pellet N4 FTIR Data Acquisition (4000 - 400 cm⁻¹) N3->N4 Calibrate System N5 Spectral Processing (Baseline Correction) N4->N5 Raw Spectrum N6 Comparative Analysis (Validate C=O & C-Cl Shifts) N5->N6 Clean Data

Fig 1. Self-validating FTIR experimental workflow for halogenated isoxazole derivatives.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. Retrieved from[Link]

  • National Institute of Standards and Technology (NIST). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry. Retrieved from[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound such as 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid, a precise understanding of its atomic arrangement is paramount for elucidating structure-activity relationships (SAR), guiding further chemical modifications, and ensuring intellectual property protection. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural validation, benchmarked against other widely used analytical techniques.

The Imperative of Unambiguous Structural Elucidation

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information regarding connectivity, functional groups, and mass, they often fall short of providing the absolute spatial arrangement of atoms in a molecule. X-ray crystallography stands as the "gold standard" for this purpose, offering a high-resolution, three-dimensional map of electron density from which precise bond lengths, bond angles, and torsion angles can be derived[1]. This level of detail is indispensable for understanding the subtle conformational and stereochemical features that can dramatically influence a molecule's biological activity and physical properties.

X-ray Crystallography: The Definitive Approach

The power of single-crystal X-ray diffraction lies in its ability to provide a precise and unequivocal 3D model of a molecule as it exists in the crystalline solid state. The resulting data is not only a qualitative confirmation of the structure but a quantitative dataset of atomic coordinates.

Experimental Workflow for X-ray Crystallographic Validation

The process of validating the structure of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid via X-ray crystallography follows a well-established and rigorous protocol.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation and Deposition Crystallization 1. Crystal Growth Mounting 2. Crystal Mounting Crystallization->Mounting Data_Collection 3. X-ray Diffraction Mounting->Data_Collection Data_Processing 4. Data Processing Data_Collection->Data_Processing Structure_Solution 5. Structure Solution Data_Processing->Structure_Solution Refinement 6. Structure Refinement Structure_Solution->Refinement Validation 7. Validation (checkCIF) Refinement->Validation Deposition 8. Database Deposition Validation->Deposition

Caption: Workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol:

  • Crystallization: The initial and often most challenging step is the growth of a single crystal of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid of suitable quality (typically >0.1 mm in all dimensions and free of significant defects)[1]. This is achieved by slow crystallization from a suitable solvent or solvent mixture. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often requires empirical screening.

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a viscous oil to protect it from the atmosphere and facilitate flash-cooling.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector[1].

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms in the asymmetric unit can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal displacement parameters until the model converges.

  • Structure Validation: The final refined structure is rigorously validated using software such as checkCIF, which is an integral part of the International Union of Crystallography (IUCr) publication process[2][3]. This step ensures the quality and consistency of the crystallographic data.

  • Database Deposition: Upon validation, the crystallographic data, in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) to make it accessible to the scientific community[4][5][6].

Anticipated Crystallographic Data for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

While a crystal structure for the title compound is not publicly available as of this writing, we can anticipate the key parameters based on the published structures of closely related analogs, 5-Methylisoxazole-4-carboxylic acid[7][8] and 5-Methyl-1,2-oxazole-3-carboxylic acid[9].

Parameter5-Methylisoxazole-4-carboxylic acid[7][8]5-Methyl-1,2-oxazole-3-carboxylic acid[9]Anticipated for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
Crystal System OrthorhombicTriclinicMonoclinic or Orthorhombic
Space Group PnmaP1Common small molecule space groups (e.g., P21/c, P1, C2/c)
Key Bond Lengths (Å) C=O: ~1.21-1.31, C-O: ~1.30-1.34, C-N: ~1.32-1.38, N-O: ~1.41, C-Cl: N/AC=O: ~1.22-1.31, C-O: ~1.30-1.35, C-N: ~1.31-1.39, N-O: ~1.40C=O: ~1.20-1.32, C-O: ~1.30-1.35, C-N: ~1.31-1.39, N-O: ~1.40-1.42, C-Cl: ~1.72-1.76
Key Bond Angles (°) Angles within the isoxazole ring: ~104-113°Angles within the isoxazole ring: ~105-112°Angles within the isoxazole ring: ~104-114°
Hydrogen Bonding Intermolecular O-H···N hydrogen bonds forming chains.[8]Intermolecular O-H···O hydrogen bonds forming dimers.[9]Likely intermolecular O-H···N or O-H···O hydrogen bonding.

Comparative Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are essential for routine characterization and to provide complementary information.

Analytical Techniques Comparison XRay X-ray Crystallography (3D Structure) NMR NMR Spectroscopy (Connectivity) MS Mass Spectrometry (Molecular Weight) IR IR Spectroscopy (Functional Groups)

Caption: Comparison of information from analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid, ¹H and ¹³C NMR would be essential.

¹H NMR Protocol:

  • Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data to obtain the final spectrum.

Anticipated ¹H NMR Data:

  • A singlet for the methyl (CH₃) protons.

  • A broad singlet for the carboxylic acid (COOH) proton.

  • The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups.

¹³C NMR Protocol:

  • Follow the same sample preparation as for ¹H NMR.

  • Acquire the spectrum, which may require a longer acquisition time.

Anticipated ¹³C NMR Data:

  • A signal for the methyl carbon.

  • Signals for the three carbons of the isoxazole ring.

  • A signal for the carboxylic acid carbon.

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental composition.

MS Protocol (e.g., Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution into the mass spectrometer.

  • Acquire the spectrum in either positive or negative ion mode.

Anticipated MS Data:

  • The molecular ion peak corresponding to the exact mass of C₅H₄ClNO₃.

  • The characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Data Comparison Summary

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing.Unambiguous and definitive structural determination.[1]Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state conformation only.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei.Excellent for determining the carbon-hydrogen framework in solution.Does not directly provide 3D structure; interpretation can be complex for novel structures.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, requires very small sample amounts.Provides no information on connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups.Quick and easy to perform.Provides limited information on the overall molecular structure.

Conclusion

For the definitive structural validation of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid, single-crystal X-ray crystallography is the unparalleled method. It provides a level of detail that is not achievable with other techniques and serves as the ultimate arbiter in cases of structural ambiguity. While NMR, MS, and IR are indispensable for routine characterization and for providing complementary data, the high-resolution 3D structure from X-ray crystallography is essential for a deep understanding of the molecule's properties and for advancing its development in research and commercial applications. The validation of crystallographic data through established procedures and its deposition in public databases ensures the integrity and accessibility of this critical scientific information[2][4].

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Vaguine, A. A., Richelle, J., & Wodak, S. J. (1999). SFCHECK: a unified set of procedures for calculating and representing data from macromolecular structure-factor files. Acta Crystallographica Section D: Biological Crystallography, 55(1), 191-205. [Link]

  • Mehariya, K. R., et al. (2018). X-Ray Crystallographic Study of Novel Oxazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]

  • Ali, M. A., et al. (2011). 5-Methyl-1,2-oxazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2545. [Link]

  • MolPort. (n.d.). 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid. MolPort. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). CCDC. [Link]

  • Crystallography Open Database. (n.d.). Crystallography Open Database. [Link]

  • PubChem. (n.d.). 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling, containment, and disposal of specialized heterocyclic building blocks are just as critical as their application in drug discovery. 3-Chloro-5-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling, containment, and disposal of specialized heterocyclic building blocks are just as critical as their application in drug discovery. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 16880-29-8) presents unique logistical challenges due to its specific molecular architecture.

The presence of both a halogenated heteroaromatic ring (chloroisoxazole) and an acidic functional group (carboxylic acid) dictates that standard disposal methods are insufficient. Improper thermal destruction of halogenated organics can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[1, 2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and EPA-compliant disposal of this compound.

Chemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards:

  • The Halogenated Isoxazole Ring: The carbon-chlorine (C-Cl) bond classifies this compound as a halogenated organic. When subjected to low-temperature combustion (< 850°C), the incomplete oxidation of the chlorinated ring acts as a precursor for dioxin and furan formation [2]. Therefore, high-temperature, twin-chamber incineration is an absolute requirement [3].

  • The Carboxylic Acid Moiety: The acidic proton allows the compound to react exothermically with strong bases and causes acute localized pH drops upon contact with biological tissues, leading to its classification as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335) [4].

Quantitative Data & Operational Parameters

The following table summarizes the critical physicochemical and logistical parameters required for safe operational planning.

ParameterSpecificationOperational Implication
Chemical Name 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acidUse full nomenclature on all waste manifests.
CAS Number 16880-29-8Required for precise EPA/RCRA waste tracking [4].
Hazard Classes Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates nitrile gloves, splash goggles, and fume hood use.
Waste Classification Halogenated Organic WasteDo not mix with non-halogenated solvent streams.
Incineration Temp. > 950°C (Minimum)Prevents PCDD/PCDF (dioxin/furan) formation during disposal [3].
Neutralization pH 6.0 – 8.0Aqueous waste streams must be neutralized prior to final collection.

Step-by-Step Spill Response & Containment Workflow

In the event of a localized laboratory spill, immediate containment is necessary to prevent aerosolization of the irritating powder and contamination of non-halogenated areas.

Step 1: Isolation and Engineering Controls Evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation (LEV) is operating at maximum capacity to mitigate inhalation risks associated with its STOT SE 3 classification.

Step 2: PPE Donning Equip chemically resistant nitrile gloves (double-gloving is highly recommended to prevent micro-tears), a particulate respirator (N95 or P100 if the spill is outside a ventilated enclosure), and chemical splash goggles.

Step 3: Dust Suppression and Containment Do not dry sweep. Dry sweeping generates airborne particulates. Lightly mist the spilled powder with a compatible, inert solvent (e.g., water or a minimal volume of isopropanol) to suppress dust formation.

Step 4: Physical Collection Use non-sparking, chemically inert tools (e.g., polypropylene spatulas) to scoop the dampened material. Transfer the bulk material into a sealable, high-density polyethylene (HDPE) container designated for hazardous solid waste.

Step 5: Chemical Decontamination Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate, NaHCO3​ ) to neutralize any residual carboxylic acid. Follow with a distilled water rinse. Collect all decontamination liquids into an aqueous hazardous waste carboy.

Proper Waste Disposal Procedures

The segregation of halogenated waste is the most critical step in laboratory waste management. Mixing halogenated waste with standard organic waste exponentially increases disposal costs and complicates the incineration chemistry.

A. Solid Waste Segregation
  • Place all unreacted powder, contaminated weighing boats, pipette tips, and cleanup materials (paper towels, PPE) into a rigid container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Halogenated Organics (Contains 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid)".

B. Liquid Organic Waste (Solvent Streams)
  • If the compound is dissolved in organic solvents during synthesis (e.g., DMF, DMSO, Dichloromethane), the entire mixture must be routed to a Halogenated Solvent Waste carboy.

  • Labeling: Must include the exact percentage of the chlorinated compound and the carrier solvent.

C. Aqueous Waste & Neutralization
  • Aqueous solutions containing the compound (such as HPLC mobile phases or spill washings) must be neutralized.

  • Slowly add a dilute base (e.g., 1M NaOH) while stirring until the solution reaches a pH of 6.0 to 8.0.

  • Collect the neutralized solution in a designated aqueous waste container.

D. EPA-Compliant Incineration Logistics

To comply with environmental protection guidelines regarding halogenated organic waste, the collected materials must be transferred to a licensed hazardous waste disposal facility. The facility must utilize a twin-chamber rotary kiln incinerator. The secondary combustion chamber must operate at a minimum of 950°C with a gas residence time of at least 2 seconds, followed by caustic scrubbing to neutralize the generated hydrogen chloride (HCl) gas [1, 3].

Disposal Workflow Visualization

The following diagram illustrates the strict segregation pathways required to safely process 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid waste streams.

DisposalWorkflow Start Waste Generation: 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid SolidWaste Solid Waste (Powder, Contaminated PPE) Start->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures, Washings) Start->LiquidWaste Halogenated Halogenated Organic Waste Stream SolidWaste->Halogenated LiquidWaste->Halogenated Dissolved in Organics Aqueous Aqueous Acidic Waste Stream LiquidWaste->Aqueous Aqueous Solutions Incineration High-Temp Incineration (>950°C) with Caustic Scrubbing Halogenated->Incineration Neutralization pH Neutralization (Adjust to pH 6-8) Aqueous->Neutralization Neutralization->Incineration Residual Halogens

Workflow for the segregation, neutralization, and thermal destruction of halogenated isoxazole waste.

References

  • United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Available at: [Link]

  • ResearchGate. The formation of dioxins in combustion systems. Available at:[Link]

  • Central Power Research Institute (CPRI). Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal. Available at: [Link]

Handling

Personal protective equipment for handling 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (also known as 3-Chloro-5-methylisoxazole-4-carboxylic acid) requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (also known as 3-Chloro-5-methylisoxazole-4-carboxylic acid) requires more than a cursory glance at a standard safety sheet. This compound is highly valued in drug development for bioisosteric replacement strategies, but its unique structural features dictate rigorous, specific handling protocols[1].

The presence of an electron-withdrawing chlorine atom adjacent to a carboxylic acid moiety on the isoxazole ring creates a highly localized acidic and electrophilic microenvironment. This guide provides a self-validating system for personal protective equipment (PPE), operational workflows, and disposal plans to ensure uncompromising laboratory safety and scientific integrity.

Physicochemical Profiling & Hazard Causality

Understanding the "why" behind safety protocols begins with the molecule's physical and chemical properties. Halogenated carboxylic acids readily donate hydrogen ions, and their micro-particulate dust acts as a severe mucosal irritant[2].

Table 1: Physicochemical and Hazard Data

Property / HazardData / Classification
Chemical Name 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
CAS Number 16880-29-8[1]
Molecular Formula C5H4ClNO3
Molecular Weight 161.54 g/mol [1]
Physical State Solid (Powder/Crystals)
Primary Hazards (GHS) H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[3]

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic exercise; it is a targeted defense against the specific mechanistic threats posed by this chemical.

  • Ocular Protection: ANSI Z87.1 Chemical Splash Goggles

    • The Causality: The acidic nature of the carboxylic acid group means that accidental introduction into the ocular fluid will cause rapid pH shifts, leading to severe corneal irritation or burns. Safety glasses with side shields are insufficient against fine, airborne acidic dust; full-seal splash goggles are mandatory.

  • Dermal Protection: Nitrile Gloves (Thickness ≥ 0.11 mm)

    • The Causality: For handling the dry powder, standard laboratory nitrile gloves provide an excellent barrier against solid halogenated organic acids[2]. However, if your protocol requires dissolving the compound in aggressive organic solvents (e.g., DMF, DMSO, or Dichloromethane), the solvent acts as a carrier, accelerating the permeation kinetics of the acid through the glove matrix. In such cases, double-gloving or upgrading to solvent-specific elastomers (e.g., Butyl rubber or Silver Shield) is required.

  • Respiratory Protection: Chemical Fume Hood & Particulate Respirator

    • The Causality: The H335 hazard classification indicates that aerosolized micro-particulates of this compound will react with the moisture in mucosal membranes to cause respiratory tract irritation[3]. All open handling must occur within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). If engineering controls are compromised, an N95 or P100 particulate respirator must be donned.

  • Body Protection: A flame-retardant, knee-length laboratory coat and closed-toe, non-porous footwear are required to prevent localized dermal exposure from accidental benchtop spills.

Operational Workflow: Handling and Dissolution

To maintain both scientific integrity and operator safety, follow this step-by-step methodology when transferring or reacting the compound.

Step-by-Step Methodology:

  • Preparation: Verify the fume hood calibration. Clear the workspace of incompatible materials, specifically strong bases, cyanides, or strong reducing agents, which can react violently with carboxylic acids[2].

  • Donning: Equip the full PPE matrix described above before opening the primary container.

  • Dispensing: Use an anti-static weighing spatula. Halogenated powders can hold static charges, causing them to aerosolize or cling to gloves during transfer.

  • Weighing: Utilize a closed analytical balance. Tare your reaction vial, add the solid inside the fume hood, cap the vial securely, and then transfer it to the balance to prevent environmental contamination.

  • Dissolution: When adding a solvent, do so slowly. While dissolving small quantities in organic solvents is generally safe, neutralizing this acid with a base (e.g., amines or inorganic bases) will be exothermic and evolve substantial heat[2].

SafeHandling Step1 1. Environmental Control Verify Fume Hood (>100 fpm) Step2 2. PPE Matrix Donning (Nitrile, Goggles, Lab Coat) Step1->Step2 Step3 3. Solid Dispensing Use Anti-Static Spatula Step2->Step3 Step4 4. Solvent Dissolution (Monitor for Exotherm) Step3->Step4 Step5 5. Waste Segregation Halogenated Acidic Waste Step4->Step5 Step6 6. Surface Decontamination (Wipe with 70% EtOH) Step5->Step6

Safe handling and disposal workflow for 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid.

Spill Response and Disposal Plan

A robust safety protocol must account for unintended deviations. Immediate, calculated action prevents localized contamination from becoming a systemic laboratory hazard.

Step-by-Step Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to an appropriate working height.

  • Suppress: Do not dry-sweep the powder, as the mechanical action will aerosolize the acidic particulates. Instead, dampen the solid spill material with 60-70% ethanol to suppress dust formation[2].

  • Absorb: Use absorbent paper or inert chemical spill pads to pick up the dampened material[2].

  • Decontaminate: Wash the contaminated surface with 60-70% ethanol, followed by a mild soap and water solution to neutralize residual micro-traces of the acid[2].

Disposal Plan: All waste containing 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid must be strictly segregated.

  • Classification: Label explicitly as "Halogenated Acidic Organic Waste."

  • The Causality: Mixing halogenated waste with non-halogenated streams violates environmental regulations and complicates incineration protocols. Furthermore, mixing this carboxylic acid with incompatible waste streams like cyanides or sulfides can generate highly toxic gases (e.g., hydrogen cyanide or hydrogen sulfide)[2].

References

Sources

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